Product packaging for BDP FL-PEG5-propargyl(Cat. No.:)

BDP FL-PEG5-propargyl

カタログ番号: B605997
分子量: 549.4 g/mol
InChIキー: GPYLESDPNBDJRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

BDP FL-PEG5-propargyl is a BDP FL derivative containing a reactive propargyl group and a hydrophilic PEG spacer arm. The propargyl group allows site-specific conjugation by Click Chemistry and is ideal for conjugation with antibodies, proteins or probes. The hydrophilic PEG spacer arm can increase water solubility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38BF2N3O6 B605997 BDP FL-PEG5-propargyl

特性

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLESDPNBDJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38BF2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectral Properties of BDP FL Dye: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL (boron-dipyrromethene difluoride, fluorescein) is a highly versatile and photostable fluorescent dye that has emerged as a superior alternative to traditional fluorophores like fluorescein. Its exceptional photophysical properties, including a high fluorescence quantum yield and sharp emission spectra, make it an invaluable tool in a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This guide provides a comprehensive overview of the spectral properties of BDP FL dye, detailed experimental protocols for their characterization, and examples of its application in biological assays.

Core Spectral Properties

The key spectral properties of BDP FL dye are summarized in the table below. These values represent typical measurements and may vary slightly depending on the solvent and conjugation state.

PropertyValueReference(s)
Excitation Maximum (λex) 503 nm[][2][3][4]
Emission Maximum (λem) 509 nm[][2][3][4]
Molar Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹[][2][3][4]
Fluorescence Quantum Yield (Φ) 0.97[][2]
Fluorescence Lifetime (τ) ~5.87 ns (in water)

Experimental Protocols

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission of BDP FL dye.

Materials:

  • BDP FL dye stock solution (e.g., in DMSO)

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4)

Methodology:

  • Prepare a dilute solution of BDP FL dye in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).

  • Absorption Spectrum:

    • Use the spectrophotometer to scan the absorbance of the BDP FL solution across a range of wavelengths (e.g., 350-600 nm).

    • Record the wavelength at which the maximum absorbance occurs. This is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λex.

    • Scan the emission fluorescence intensity across a range of wavelengths starting from ~10 nm above the excitation wavelength (e.g., 510-700 nm).

    • Record the wavelength at which the maximum fluorescence intensity is observed. This is the emission maximum (λem).

Measurement of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of BDP FL dye, a measure of how strongly it absorbs light at a specific wavelength.

Materials:

  • BDP FL dye

  • Analytical balance

  • Volumetric flasks

  • Spectrophotometer

  • Solvent (e.g., ethanol)

Methodology:

  • Accurately weigh a small amount of BDP FL dye.

  • Dissolve the dye in a precise volume of solvent to create a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the λex (503 nm) using the spectrophotometer.

  • Plot the absorbance values against the corresponding molar concentrations.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε). The path length (l) is typically 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of BDP FL dye relative to a standard with a known quantum yield.

Materials:

  • BDP FL dye solution

  • Quantum yield standard solution (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrophotometer

  • Fluorometer

  • Solvent (matching the solvent of the standard if possible)

Methodology:

  • Prepare a series of dilutions for both the BDP FL dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the fluorescence emission curve for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the BDP FL dye and the standard.

  • The quantum yield of the BDP FL dye can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) Where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Experimental Workflows and Signaling Pathways

Protein Labeling Workflow

BDP FL dye, commonly available with reactive moieties such as NHS esters or maleimides, can be used to fluorescently label proteins for various applications.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution (in amine-free buffer, pH 7.5-8.5) mix Mix Protein and Dye (incubate in the dark) protein->mix dye BDP FL-NHS Ester (dissolved in DMSO) dye->mix purify Purification (e.g., size exclusion chromatography) mix->purify analyze Characterization (spectroscopy, SDS-PAGE) purify->analyze

Caption: Workflow for labeling a protein with BDP FL-NHS ester.

Cell Staining Workflow

BDP FL derivatives can be used to stain cellular components for fluorescence microscopy.

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging cells Culture and Seed Cells (on coverslips) stain Incubate with BDP FL Probe (in appropriate buffer) cells->stain wash Wash to Remove Unbound Dye stain->wash image Fluorescence Microscopy wash->image

Caption: General workflow for staining cells with a BDP FL probe.

FRET-Based Kinase Activity Assay

BDP FL can serve as a FRET (Förster Resonance Energy Transfer) acceptor in assays designed to monitor enzyme activity, such as kinase-mediated phosphorylation.

G cluster_components Assay Components cluster_reaction Kinase Reaction cluster_detection Detection kinase Kinase phosphorylate Phosphorylation of Substrate kinase->phosphorylate substrate Peptide Substrate (labeled with FRET donor) substrate->phosphorylate antibody Phospho-specific Antibody (labeled with BDP FL - FRET acceptor) bind Antibody Binds to Phosphorylated Substrate antibody->bind atp ATP atp->phosphorylate phosphorylate->bind fret FRET Signal Generation bind->fret

Caption: Principle of a FRET-based kinase activity assay using a BDP FL-labeled antibody.

References

An In-depth Technical Guide to the Role of a PEG5 Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on discrete PEG5 linkers, which consist of five ethylene (B1197577) glycol units. We will explore their core properties, advantages, and critical roles in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are synthetic, flexible spacers composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[1] In bioconjugation, they serve as a bridge to connect two or more molecular entities, such as an antibody and a cytotoxic drug.[] The development of monodisperse PEG linkers, which have a precise and defined molecular weight, marked a significant advancement over traditional, heterogeneous polymeric PEGs, enabling more precise and reproducible bioconjugation strategies.[1][3]

A PEG5 linker refers to a monodisperse PEG chain with exactly five ethylene glycol units. These linkers are often heterobifunctional, meaning they possess two different reactive functional groups at their termini.[4] This allows for the specific and sequential attachment of two different molecules, a critical feature in the construction of complex therapeutics like ADCs and PROTACs.[][4]

Properties and Advantages of PEG5 Linkers

The incorporation of a PEG5 spacer into a bioconjugate imparts several beneficial properties that are crucial for therapeutic efficacy and safety.

PropertyAdvantage in BioconjugationCitation
Hydrophilicity The ethylene oxide units form hydrogen bonds with water, significantly increasing the water solubility of hydrophobic drugs and biomolecules. This reduces the propensity for aggregation, which is a major challenge in ADC development, especially with high drug-to-antibody ratios (DAR).[1][4][5]
Biocompatibility PEG is generally non-toxic, well-tolerated by the human body, and approved by regulatory agencies for biomedical use.[1][6][1][6]
Low Immunogenicity PEG linkers can "shield" the bioconjugate, masking potentially immunogenic epitopes on the protein or payload. This reduces the risk of an undesirable immune response and can decrease clearance rates.[1][7][8]
Pharmacokinetics (PK) The hydrophilic nature of the PEG linker creates a hydration shell around the conjugate. This increases its hydrodynamic volume, which can prolong circulation half-life by reducing renal clearance and protecting it from enzymatic degradation.[5][8][9][10]
Defined Length & Flexibility The discrete length of a PEG5 linker provides precise spatial control between the conjugated molecules. The chain's flexibility can minimize steric hindrance, which is critical for maintaining the biological activity of both the targeting molecule (e.g., antibody) and the payload.[1][4][11]

Key Applications of PEG5 Linkers

Heterobifunctional PEG5 linkers are instrumental in the development of advanced biotherapeutics, most notably ADCs and PROTACs.[4][12]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.[13] They consist of a monoclonal antibody linked to a payload. The linker's role is critical for the ADC's stability, safety, and efficacy.[]

PEG5 linkers are incorporated to:

  • Improve Solubility and Stability : Many cytotoxic payloads are highly hydrophobic. A PEG5 linker enhances the overall hydrophilicity of the ADC, preventing aggregation and improving its stability in circulation.[][13]

  • Enable Higher Drug-to-Antibody Ratios (DAR) : By mitigating the hydrophobicity of the payload, PEG linkers allow for a higher number of drug molecules to be attached to each antibody without causing aggregation, potentially increasing the potency of the ADC.[4][8]

  • Optimize Pharmacokinetics : The PEG linker helps to prolong the ADC's half-life, allowing more of the therapeutic to reach the tumor site.[8]

ADC_Mechanism cluster_blood Bloodstream cluster_cell Tumor Cell ADC ADC (Antibody-PEG5-Drug) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Figure 1: Mechanism of action for an ADC utilizing a PEG5 linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's own waste disposal machinery—the ubiquitin-proteasome system—to destroy specific target proteins.[14] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[15]

The linker is a critical component, and PEG5 is frequently used to:

  • Provide Optimal Length and Flexibility : The linker must span the distance between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[4] The defined length of PEG5 is ideal for this spatial arrangement.

  • Enhance Solubility and Cell Permeability : The introduction of a hydrophilic PEG linker can improve the solubility of the often-hydrophobic PROTAC molecule, which in turn can affect its cell permeability and oral absorption.[14][16]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_Bound Target Protein POI->POI_Bound E3 E3 Ubiquitin Ligase E3_Bound E3 Ligase E3->E3_Bound PROTAC PROTAC (POI Ligand-PEG5-E3 Ligand) PROTAC_Bound PROTAC PROTAC->PROTAC_Bound POI_Bound->PROTAC_Bound PolyUb Poly-ubiquitination POI_Bound->PolyUb PROTAC_Bound->E3_Bound Ub Ubiquitin E3_Bound->Ub 1. Recruitment Ub->PolyUb 2. Ubiquitin Transfer Proteasome Proteasome PolyUb->Proteasome 3. Recognition Degradation Protein Degradation Proteasome->Degradation 4. Degradation

Figure 2: PROTAC mechanism facilitated by a PEG5 linker.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, conjugation, and characterization of bioconjugates using PEG5 linkers.

Protocol: Synthesis of an Alkyne-PEG5-Azide Heterobifunctional Linker

This protocol outlines a method for creating a heterobifunctional PEG5 linker suitable for "click chemistry," a highly efficient bioconjugation reaction.[17]

Materials:

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF and cool to 0 °C.

    • Add NaH portion-wise and stir for 30 minutes.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.[4]

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir at 0 °C for 2 hours.

    • Wash the reaction mixture with water and brine, then dry over sodium sulfate.

    • Evaporate the solvent to obtain alkyne-PEG5-OMs.

  • Azidation:

    • Dissolve alkyne-PEG5-OMs in DMF and add NaN₃.

    • Heat the reaction to 80 °C and stir overnight.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Purify by silica gel chromatography to yield the final alkyne-PEG5-azide linker.

Protocol: Antibody-Drug Conjugation using NHS-PEG5-Maleimide

This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine (B10760008) residues.[4]

Conjugation_Workflow Start Start Materials: - Antibody (Ab) - NHS-PEG5-Maleimide - Thiol-Drug Step1 Step 1: Activate Antibody React Ab with NHS-PEG5-Maleimide (pH 7.5-8.5) Start->Step1 Intermediate Intermediate: Ab-PEG5-Maleimide Step1->Intermediate Step2 Step 2: Conjugate Drug Add Thiol-Drug to Intermediate (pH 6.5-7.5) Intermediate->Step2 Product Crude Product: Ab-PEG5-Drug Step2->Product Step3 Step 3: Purification Size-Exclusion Chromatography (SEC) Product->Step3 Final Final ADC Step3->Final Step4 Step 4: Characterization (HIC, MS, SEC) Final->Step4 End Finished Step4->End

Figure 3: General workflow for protein-drug conjugation.

Materials:

  • Antibody in phosphate-buffered saline (PBS), pH 7.4

  • NHS-PEG5-maleimide linker

  • Thiol-containing cytotoxic drug

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reaction of Antibody with NHS-PEG5-Maleimide:

    • Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO (e.g., 10 mM).[18]

    • Adjust the pH of the antibody solution to 7.5-8.5 to facilitate the reaction with primary amines (lysine residues).

    • Add a calculated molar excess (e.g., 10- to 20-fold) of the linker solution to the antibody solution.[18]

    • Incubate for 1-2 hours at room temperature or overnight at 4 °C.

    • Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to PBS at pH 6.5-7.5.

  • Reaction with Thiol-Containing Drug:

    • Prepare a stock solution of the thiol-containing drug in DMSO.

    • Add a slight molar excess of the drug solution to the maleimide-activated antibody.

    • Incubate for 2-4 hours at room temperature.

    • (Optional) Quench any unreacted maleimide (B117702) groups by adding a small amount of N-acetylcysteine.

  • Purification:

    • Purify the final antibody-drug conjugate using a SEC column to remove unreacted drug, quenched linker, and any aggregates.[4]

Protocol: Characterization of the Final Conjugate

Characterization is crucial to confirm successful conjugation, determine purity, and calculate the drug-to-antibody ratio (DAR).[3][19]

Methods:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Purpose: To assess purity and detect aggregation.[4]

    • Typical Conditions: Use a suitable SEC column with a mobile phase of phosphate (B84403) buffer containing NaCl. Detection is performed via UV at 280 nm. The method separates the monomeric ADC from high-molecular-weight aggregates and low-molecular-weight fragments.[9]

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Purpose: To determine the DAR distribution.[4]

    • Typical Conditions: Use a HIC column (e.g., Butyl-NPR). The mobile phase is a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate buffer. Detection is at 280 nm. Species with different DARs will have different hydrophobicities and thus will elute at different times.[4]

  • Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the conjugate and determine the precise DAR distribution.[3]

    • Typical Conditions: The ADC sample may be deglycosylated to simplify the spectrum. The sample is separated by reversed-phase HPLC and the eluent is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF). The resulting mass spectrum is deconvoluted to determine the masses of the different DAR species.[3][4]

Conclusion

PEG5 linkers are versatile and essential tools in modern bioconjugation, offering a powerful combination of hydrophilicity, biocompatibility, and precise spatial control.[4] Their ability to improve the solubility, stability, and pharmacokinetic profiles of complex biotherapeutics has been instrumental in the advancement of ADCs and PROTACs.[4][16][20] A thorough understanding of their properties, coupled with robust experimental and analytical methodologies, is critical for the successful design and development of the next generation of targeted therapies.

References

An In-depth Technical Guide to Copper-Catalyzed Click Chemistry for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Catalyzed Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a term coined by K.B. Sharpless in 2001.[1][2] This reaction embodies the principles of click chemistry by being modular, high-yielding, stereospecific, and simple to perform under benign conditions.[3] The CuAAC reaction involves the facile formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions.[4] This reaction offers a significant rate acceleration of 107 to 108 compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[5] The uncatalyzed version often requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, whereas the copper-catalyzed reaction proceeds readily at room temperature to exclusively yield the 1,4-disubstituted product.[1][6] Its remarkable efficiency, broad functional group tolerance, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, materials science, and polymer chemistry.[2][7][8]

The Core Mechanism: A Dinuclear Copper Pathway

While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[1][9] This mechanism better explains the observed second-order dependence on the copper concentration and the remarkable rate enhancement.[1][9]

The catalytic cycle can be broken down into the following key steps:

  • Formation of Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide complex. The coordination of the alkyne to the Cu(I) center significantly increases the acidity of the terminal proton, facilitating its removal to form the σ-acetylide.[6]

  • Coordination of the Azide: The organic azide then coordinates to one of the copper centers in the dinuclear acetylide complex.[6] This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.

  • Cycloaddition: The terminal nitrogen of the coordinated azide attacks the internal carbon of the copper acetylide, leading to the formation of a six-membered metallacycle intermediate.[]

  • Ring Contraction and Formation of the Copper Triazolide: This metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.[1]

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism Dinuclear Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Azide R1-N3 Alkyne R2-C≡CH A Dinuclear Cu(I) Acetylide Alkyne->A + 2 Cu(I) - H+ Copper 2 Cu(I) B Azide Coordination Complex A->B + R1-N3 C Six-membered Metallacycle B->C Cycloaddition D Dinuclear Copper Triazolide C->D Ring Contraction D->A + H+ - Product Triazole 1,4-Disubstituted 1,2,3-Triazole D->Triazole

A simplified representation of the dinuclear CuAAC catalytic cycle.

Key Reaction Components

The success of a CuAAC reaction is highly dependent on the careful selection of its core components.

Copper Source

The active catalyst in the CuAAC reaction is the copper(I) ion.[11] However, Cu(I) is unstable and prone to oxidation to the inactive Cu(II) state.[11] Therefore, the Cu(I) catalyst is typically generated in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent.[11][12] Sodium ascorbate (B8700270) is the most commonly used reducing agent for this purpose.[13] Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, though they are less stable.[12]

Ligands

Ligands play a crucial role in the CuAAC reaction by:

  • Stabilizing the Cu(I) oxidation state: Chelating ligands protect the Cu(I) ion from oxidation and disproportionation, thereby maintaining the concentration of the active catalyst.[11][14]

  • Accelerating the reaction rate: Ligands can modulate the reactivity of the copper center, leading to significant rate enhancements.[14]

  • Preventing catalyst aggregation: Ligands help to keep the copper species soluble and monomeric or as the active dinuclear species.

  • Reducing cytotoxicity: In biological applications, ligands can sequester the copper ions, mitigating their toxic effects on cells.[15]

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[11][12] THPTA is particularly favored for bioconjugation reactions due to its excellent water solubility and ability to maintain cell viability.[16]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction under various settings.

ReactantsCopper Source (mol%)Ligand (mol%)Solvent SystemTemp. (°C)TimeYield (%)Reference(s)
Benzyl (B1604629) azide, Phenylacetylene (B144264)1 mol% [Cu(CH₃CN)₄]PF₆1 mol% TBTAt-BuOH/H₂O (2:1)RT24 h>95[15]
Tripropargylamine, Benzyl azide5 mol% CuSO₄·5H₂ONone (Sodium Ascorbate used)H₂O/t-BuOH (1:1)RT12-24 h>95[1]
Azide-modified oligonucleotide, Alkyne-dye25 eq THPTA/CuSO₄25 eq THPTAAqueous bufferRT30-60 minHigh[16]
Azide-labeled protein, Alkyne-labeled probe10 eq CuSO₄50 eq THPTAAqueous bufferRT30 minHigh[11]
p-Tolylazide, p-TolylacetyleneNot specifiedNaphthyridine-based ligando-1,2-difluorobenzene1005.3 h90[17]

Note: "RT" denotes room temperature. Yields are often reported as "high" or "quantitative" in bioconjugation protocols where precise isolation and quantification are challenging.

Experimental Protocols

Below are detailed methodologies for representative CuAAC reactions.

General Protocol for Small Molecule Synthesis

This protocol is adapted from the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[18]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1 equivalent) and phenylacetylene (1 equivalent) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in a minimal amount of water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in a minimal amount of water.

  • To the stirred solution of azide and alkyne, add the sodium ascorbate solution.

  • Add the copper(II) sulfate solution to initiate the reaction. The reaction mixture may change color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product is soluble, perform a workup by diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.

Protocol for Labeling of Biomolecules in Aqueous Solution

This protocol is a general guideline for the conjugation of an azide-modified biomolecule to an alkyne-functionalized tag, adapted from bioconjugation procedures.[13][19]

Materials:

  • Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer

  • Alkyne-functionalized tag (e.g., fluorescent dye, biotin)

  • Stock solution of copper(II) sulfate (e.g., 20 mM in water)

  • Stock solution of a water-soluble ligand such as THPTA (e.g., 50 mM in water)

  • Freshly prepared stock solution of sodium ascorbate (e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-functionalized tag in a suitable buffer. The final concentrations should typically be in the micromolar range (e.g., 10-100 µM).

  • Prepare a premixed solution of CuSO₄ and THPTA ligand. A common ratio is 1:5 (Cu:ligand). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

  • Add the premixed catalyst-ligand solution to the biomolecule mixture. The final copper concentration is often between 50 and 250 µM.[13]

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.

  • Mix the reaction gently by inverting the tube and allow it to proceed at room temperature for 1-2 hours. Protect from light if using a fluorescent tag.

  • The resulting conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Experimental_Workflow General Experimental Workflow for CuAAC cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_azide Dissolve Azide and Alkyne in Solvent add_reactants Combine Azide/Alkyne Solution with Catalyst Mix prep_azide->add_reactants prep_cu Prepare CuSO4 Solution mix_catalyst Premix CuSO4 and Ligand prep_cu->mix_catalyst prep_ligand Prepare Ligand Solution (e.g., THPTA) prep_ligand->mix_catalyst prep_reductant Prepare Fresh Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate Reaction prep_reductant->initiate mix_catalyst->add_reactants add_reactants->initiate react Stir at Room Temperature (Monitor Progress) initiate->react workup_options Product Soluble? react->workup_options filtration Filter Precipitate workup_options->filtration No extraction Aqueous Workup & Extraction workup_options->extraction Yes purification Purify by Chromatography or Recrystallization filtration->purification extraction->purification

A typical experimental workflow for a CuAAC reaction.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a cornerstone of modern chemical synthesis. Its high efficiency, selectivity, and operational simplicity make it an exceptionally powerful tool for researchers across various scientific disciplines. By understanding the core principles of the dinuclear copper-mediated mechanism and the critical roles of the catalyst, ligands, and reaction conditions, scientists can effectively harness this reaction to construct complex molecular architectures and advance research in drug development and beyond. This guide provides a foundational understanding and practical protocols to empower both new and experienced researchers in the application of this remarkable chemical transformation.

References

An In-depth Technical Guide to the Solubility and Stability of BDP FL-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of BDP FL-PEG5-propargyl, a fluorescent probe critical for various applications in biomedical research and drug development. This document offers detailed information on its solubility in common laboratory solvents and provides insights into its stability under various storage and experimental conditions. The included experimental protocols and workflows are designed to assist researchers in optimizing its use and ensuring data reproducibility.

Core Characteristics of this compound

This compound is a versatile fluorescent labeling reagent that incorporates the well-known BODIPY FL fluorophore.[1][2] Its structure is enhanced with a five-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal propargyl group. The BODIPY FL core provides excellent photophysical properties, including a high extinction coefficient and fluorescence quantum yield. The hydrophilic PEG spacer is strategically included to improve aqueous solubility, a common challenge with fluorescent dyes.[1][2][3][4] The terminal propargyl group enables covalent attachment to molecules of interest via "click chemistry," a highly efficient and specific conjugation method.

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating concentrated stock solutions of fluorescent probes.[3][4]
Dimethylformamide (DMF)SolubleAn alternative polar aprotic solvent for stock solution preparation.[3]
Dichloromethane (DCM)SolubleA chlorinated organic solvent suitable for this compound.[3]
Aqueous Buffers (e.g., PBS)Sparingly SolubleThe PEG spacer enhances solubility in aqueous solutions compared to the parent dye.[1][2][3][4]

Stability Characteristics

The stability of this compound is essential for its storage and handling, as well as for the reliability of experimental results. Proper storage is crucial to prevent degradation and maintain its fluorescent properties.

Table 2: Stability and Storage Recommendations

ConditionRecommendationRationale
Long-term Storage Store at -20°C in a dry, dark environment.[4]Minimizes chemical degradation and photobleaching over extended periods (months to years).[4]
Short-term Storage Store at 0-4°C for days to weeks.[4]Suitable for temporary storage between experiments.
Stock Solution Storage Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.Aliquoting prevents contamination and degradation from multiple warming and cooling cycles. Storing in a sealed vial protects the compound from moisture and air.
Shipping Shipped at ambient temperature.The compound is stable for a few weeks during ordinary shipping and customs handling.[4]
In-use Stability Prepare and use solutions on the same day whenever possible. Protect from light.Minimizes degradation in solution and photobleaching.
pH Stability Data not available. It is recommended to perform experiments in buffers with a pH range of 6.5-8.5.BODIPY dyes are generally stable at physiological pH. Extreme pH values may lead to hydrolysis of the propargyl group or affect the fluorescence of the dye.
Shelf Life Greater than 3 years if stored properly.[4]Indicates high stability when stored under recommended conditions.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of fluorescent probes like this compound.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the approximate solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or fluorometer

  • Microcentrifuge

Methodology:

  • Prepare a series of dilutions of this compound in a solvent in which it is highly soluble (e.g., DMSO) to create a standard curve.

  • Add an excess amount of this compound to a known volume of PBS in a microcentrifuge tube.

  • Vortex the tube vigorously for 2 minutes to facilitate dissolution.

  • Incubate the suspension at room temperature for 1-2 hours, protected from light, to allow it to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for BODIPY FL (typically around 503 nm excitation and 509 nm emission).

  • Determine the concentration of the dissolved this compound in the supernatant by comparing its absorbance/fluorescence to the standard curve. This concentration represents the solubility in PBS.

Protocol 2: Assessment of Stability in Solution

Objective: To evaluate the stability of this compound in a buffered solution over time.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • DMSO

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to a final working concentration in the aqueous buffer.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system.

  • Run a gradient elution method (e.g., with a mobile phase of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) to separate the parent compound from any potential degradation products.

  • Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of BODIPY FL.

  • Store the remaining solution under the desired test conditions (e.g., at room temperature, 4°C, or 37°C, protected from light).

  • At specified time points (e.g., 1, 4, 8, 24, and 48 hours), inject another aliquot into the HPLC system and record the chromatogram.

  • Analyze the chromatograms to determine the percentage of the parent compound remaining at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Visualized Workflows

The following diagrams illustrate the conceptual workflows for the experimental protocols described above.

Solubility_Workflow cluster_proc Processing cluster_analysis Analysis prep_std Prepare Standard Curve in DMSO measure Measure Absorbance/Fluorescence prep_std->measure prep_sample Add Excess BDP-FL to PBS vortex Vortex Vigorously prep_sample->vortex incubate Incubate at RT (Protected from Light) vortex->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant collect_supernatant->measure calculate Calculate Concentration vs. Standard Curve measure->calculate

Caption: Workflow for Determining Aqueous Solubility.

Stability_Workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution in DMSO prep_working Dilute to Working Concentration in Buffer prep_stock->prep_working t0 t=0: Inject into HPLC prep_working->t0 store Store Solution under Test Conditions t0->store analyze Analyze Chromatograms tn t=n: Inject into HPLC at Intervals store->tn (e.g., 1, 4, 8, 24h) tn->analyze determine Determine % Parent Compound Remaining analyze->determine

Caption: Workflow for Assessing Solution Stability.

References

BDP FL Dye: A Technical Guide to Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL (boron-dipyrromethene) is a highly versatile green-fluorescent dye belonging to the BODIPY family of fluorophores. Renowned for its exceptional photophysical properties, BDP FL has become an indispensable tool in various life science and drug development applications, including cellular imaging, fluorescence polarization assays, and as a component of fluorescent probes.[1][2] This technical guide provides an in-depth exploration of two critical performance characteristics of BDP FL: its fluorescence quantum yield and photostability. Understanding these parameters is crucial for designing and interpreting fluorescence-based experiments and for the development of robust and reliable assays.

Core Photophysical Properties of BDP FL

BDP FL exhibits a range of desirable characteristics that make it a superior alternative to traditional green-fluorescent dyes like fluorescein (B123965) (FITC).[2] These properties include a high molar extinction coefficient, narrow excitation and emission spectra, and fluorescence that is relatively insensitive to solvent polarity and pH.[2] The dye's hydrophobic nature also makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[2]

Fluorescence Quantum Yield of BDP FL

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a key attribute for a bright fluorescent probe. BDP FL and its derivatives are known for their high quantum yields, often approaching 1.0 in non-polar environments.[3]

Factors Influencing Quantum Yield

The quantum yield of BDP FL can be influenced by several factors, most notably the solvent environment. In non-polar solvents, BDP FL and similar BODIPY dyes typically exhibit very high quantum yields. However, in polar or protic solvents, a decrease in quantum yield can be observed due to increased non-radiative decay pathways.[4]

Quantitative Data on BDP FL and Related Dyes
DyeSolventQuantum Yield (Φ)Reference(s)
BODIPY FL derivativeToluene~1.00[5]
BODIPY FL derivativeCyclohexane~1.00[5]
BODIPY FL derivative1-Octanol-[5]
BODIPY FL derivativeDMSO-[5]
CH2-bis(BODIPY)Cyclohexane0.99[4]
CH2-bis(BODIPY)Heptane0.99[4]
CH2-bis(BODIPY)Benzene0.87[4]
CH2-bis(BODIPY)Toluene0.94[4]
CH2-bis(BODIPY)Chloroform-[4]
CH2-bis(BODIPY)Ethanol0.06[4]
CH2-bis(BODIPY)1-Propanol-[4]
CH2-bis(BODIPY)Acetone0.008[4]
CH2-bis(BODIPY)DMF0.008[4]
CH2-bis(BODIPY)DMSO0.008[4]

Note: The data for CH2-bis(BODIPY) is included to illustrate the solvent-dependent trend for a closely related BODIPY structure.

Photostability of BDP FL

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. High photostability is critical for applications that require prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. BDP FL is recognized for its superior photostability compared to fluorescein.[1]

Mechanisms of Photobleaching

The photobleaching of BODIPY dyes can occur through various mechanisms, which can be oxygen-dependent or oxygen-independent. These processes can involve the triplet excited state and higher-energy excited states.[6] The specific pathway and rate of photobleaching are influenced by the dye's molecular structure, the surrounding environment, and the intensity of the irradiation.[6]

Quantitative Assessment of Photostability

The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). While a specific photobleaching quantum yield for BDP FL is not widely reported, studies on single-molecule fluorescence have demonstrated its enhanced photostability under specific buffer conditions.[7] One study reported the half-life of a meso-substituted BODIPY dye, a close analog of BDP FL, in various solvents under UV irradiation.[5]

SolventHalf-life (t1/2) in minReference(s)
Cyclohexane> 180[5]
Toluene85[5]
1-Octanol110[5]
DMSO45[5]

Note: This data is for a meso-substituted BODIPY dye and serves as an indicator of BDP FL's expected photostability.

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

A common method for determining the fluorescence quantum yield of a sample is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • BDP FL dye solution of unknown quantum yield

  • Standard dye solution with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., ethanol)

Procedure:

  • Prepare a series of dilute solutions of both the BDP FL sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the BDP FL sample and the standard.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the BDP FL sample (Φx) using the following equation[8][9]:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard

    • Gradx and Gradst are the gradients of the sample and standard plots, respectively

    • ηx and ηst are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1)

Assessment of Photostability

The photostability of BDP FL can be assessed by monitoring the decrease in its fluorescence intensity over time upon continuous illumination.[5]

Materials:

  • Spectrofluorometer or fluorescence microscope with a suitable light source and detector

  • Quartz cuvette or microscope slide

  • BDP FL dye solution

  • Solvent

Procedure:

  • Prepare a solution of BDP FL in the desired solvent.

  • Place the sample in the spectrofluorometer or on the microscope stage.

  • Record the initial fluorescence intensity (I₀) at the emission maximum.

  • Continuously illuminate the sample with the excitation light source at a constant intensity.

  • Record the fluorescence intensity (I) at regular time intervals.

  • Plot the normalized fluorescence intensity (I/I₀) versus time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[5] Alternatively, the photobleaching quantum yield can be calculated if the photon flux of the excitation source is known.[10]

Visualizations

Experimental Workflow for BDP FL Labeling and Imaging

The following diagram illustrates a typical workflow for labeling a biological target with BDP FL and subsequent fluorescence imaging.

G Workflow for BDP FL Labeling and Imaging cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging Target Biological Target (e.g., Protein, Peptide) Incubate Incubate Target with BDP FL Target->Incubate BDP_FL BDP FL NHS Ester BDP_FL->Incubate Buffer Amine-free Buffer (e.g., PBS, pH 7.5-8.5) Buffer->Incubate Purify Purify Labeled Conjugate Incubate->Purify Remove unreacted dye Sample_Prep Prepare Sample for Microscopy Purify->Sample_Prep Image_Acq Image Acquisition Sample_Prep->Image_Acq Excite at ~503 nm Detect at ~512 nm Analysis Data Analysis Image_Acq->Analysis

Caption: A generalized workflow for covalent labeling of a biological target with an amine-reactive BDP FL derivative followed by fluorescence microscopy.

BDP FL as a Probe in Apoptosis Imaging

BDP FL and its derivatives can be conjugated to molecules like Annexin V to visualize the process of apoptosis. The following diagram illustrates the two main apoptosis pathways.

Caption: The extrinsic and intrinsic pathways of apoptosis, both culminating in the activation of executioner caspases and hallmark events like phosphatidylserine (B164497) exposure, which can be detected by BDP FL-Annexin V.

References

An In-depth Technical Guide to the Applications of Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent probes have become indispensable tools in modern cell biology, biomedical research, and drug discovery.[1] By emitting light upon excitation, these molecules allow for the visualization of cellular structures, organelles, and dynamic processes in real-time and with high spatiotemporal resolution.[2] This guide provides a comprehensive overview of the types of fluorescent probes available, their diverse applications in cellular imaging, and detailed protocols for their use.

The core principle of fluorescence microscopy involves exciting a fluorescent molecule (fluorophore) with a specific wavelength of light, causing it to move to a higher energy state. As it returns to its ground state, it emits light at a longer wavelength, which is then detected.[3] This process enables the precise localization and quantification of molecules and events within living cells.[]

Classification and Mechanisms of Fluorescent Probes

Fluorescent probes can be broadly categorized into two main classes: genetically encoded fluorescent proteins and synthetic small-molecule probes. Each class has distinct advantages and is chosen based on the specific biological question and experimental system.

Genetically Encoded Fluorescent Proteins (FPs)

Fluorescent proteins, such as the Green Fluorescent Protein (GFP) discovered in the jellyfish Aequorea victoria, can be fused to a protein of interest at the genetic level.[5] This allows for the tracking of protein expression, localization, and dynamics in living cells without the need for external dyes.[6] Numerous variants of FPs have been engineered, spanning the entire visible spectrum and offering properties like photo-switching for advanced imaging techniques.[6]

Synthetic Small-Molecule Probes

These probes are organic dyes designed to target specific cellular components, molecules, or ions.[2] They offer advantages such as high brightness, photostability, and the ability to be introduced into cells at specific times. Their design often incorporates three key moieties: a fluorophore (the light-emitting core), a recognition unit (for binding to the target), and a targeting group (to direct the probe to a specific organelle).[7]

Key mechanisms that modulate the fluorescence of these probes include:

  • Photoinduced Electron Transfer (PET): A process where fluorescence is "quenched" or turned off until the probe binds its target, causing a conformational change that restores fluorescence.[8][9]

  • Intramolecular Charge Transfer (ICT): In these probes, electron-donating and accepting groups on the fluorophore cause a shift in the emission wavelength upon interaction with the target analyte or a change in the local environment.[8][9]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy between two different fluorophores (a donor and an acceptor) when they are in close proximity. FRET is widely used to study molecular interactions, such as protein-protein binding or conformational changes in biosensors.

Applications in Cellular Imaging

Fluorescent probes are used to visualize a vast array of cellular components and processes. The choice of probe depends on the target of interest and the desired experimental outcome.

Imaging Cellular Organelles

Probes have been developed to specifically accumulate in and stain various organelles, enabling the study of their morphology, dynamics, and function.[10][11]

  • Nucleus: Dyes like DAPI and Hoechst stains bind to the minor groove of DNA, preferentially staining the nucleus.[12][13] Hoechst 33342 is cell-permeable and suitable for live-cell imaging, while DAPI is more commonly used for fixed cells.[12][13]

  • Mitochondria: Probes like MitoTracker Green FM accumulate in mitochondria regardless of mitochondrial membrane potential, while others (e.g., MitoTracker Red CMXRos) are dependent on the membrane potential, providing an indicator of mitochondrial health.[8][14]

  • Lysosomes: LysoTracker probes are weakly basic amines linked to a fluorophore that accumulate in acidic compartments like lysosomes, allowing for their visualization in live cells.[6][10][11]

Table 1: Common Probes for Organelle Staining

Probe Name Target Organelle Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Key Features
Hoechst 33342 Nucleus (DNA) 350 461 ~0.4 (DNA-bound) Cell-permeable, ideal for live cells.[12][13][15]
DAPI Nucleus (DNA) 359 461 ~0.9 (DNA-bound) High brightness, typically for fixed cells.[12][13][16]
Propidium (B1200493) Iodide Nucleus (DNA) 536 617 ~0.15 (DNA-bound) Membrane-impermeant, stains dead cells.[13][16]
MitoTracker Green FM Mitochondria 490 516 Not reported Stains mitochondria regardless of membrane potential.[8][14][17]

| LysoTracker Red DND-99 | Lysosomes | 577 | 590 | Not reported | Accumulates in acidic organelles.[6][10][11] |

Monitoring Ion Dynamics and Signaling

Fluorescent ion indicators report on the concentration of specific ions, which are crucial for cellular signaling pathways.

  • Calcium (Ca²⁺): Probes like Fluo-4 are widely used to monitor changes in intracellular calcium concentration.[9][18] Fluo-4 is loaded into cells as an AM ester, which is cleaved by intracellular esterases to trap the active, calcium-sensitive form of the dye inside.[9] Its fluorescence intensity increases significantly upon binding to Ca²⁺.[9][18]

  • pH: pH-sensitive probes are used to measure the acidity of different cellular compartments, which is critical for processes like endocytosis and lysosomal function.

Tracking Biomolecules and Cellular Processes
  • Proteins: Genetically encoded fluorescent proteins (FPs) are the primary tool for tracking specific proteins.[6] By creating a fusion construct, the protein of interest can be visualized in real-time.

  • Nucleic Acids: Dyes like SYTOX Green (for dead cells) and molecular beacons can be used to image DNA and RNA dynamics.[6]

  • Cell Viability and Apoptosis: Probes that distinguish between live and dead cells are crucial in drug development and toxicology. Calcein AM is a popular live-cell stain, while propidium iodide is a nuclear stain that can only enter cells with compromised membranes.

Table 2: Common Probes for Ions, Proteins, and Viability

Probe Name Target/Application Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Key Features
Fluo-4 AM Intracellular Ca²⁺ 494 516 ~0.14 (Ca²⁺-free), ~0.8 (Ca²⁺-sat) High dynamic range for Ca²⁺ detection.[9][18]
EGFP Protein Tagging 488 507 0.60 Bright, stable green fluorescent protein.[19][20]
mCherry Protein Tagging 587 610 0.22 Monomeric red fluorescent protein, good for FRET.[19][21]
Calcein AM Live Cell Staining 495 515 Not reported Stains cytoplasm of viable cells green.

| SYTOX Green | Nucleic Acid Stain | 504 | 523 | Not reported | Impermeant to live cells, stains nuclei of dead cells. |

Experimental Protocols

Proper experimental design and execution are critical for obtaining reliable data from fluorescent probes. Below are generalized protocols for common applications.

Protocol: Staining Live Cells with a Small-Molecule Probe (e.g., MitoTracker)
  • Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 100-400 nM for MitoTracker Green FM) in pre-warmed serum-free medium or a suitable buffer like PBS.[22]

  • Cell Staining: Remove the culture medium from the cells. Add the probe-containing medium and incubate for the recommended time (e.g., 15-30 minutes at 37°C for MitoTracker).[22] Protect cells from light during incubation.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium or buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. Place the dish on the microscope stage, ensuring physiological conditions (37°C, 5% CO₂) are maintained. Acquire images using the appropriate filter sets for the probe.

Protocol: Calcium Imaging with Fluo-4 AM
  • Cell Seeding: Plate cells as described in Protocol 4.1.

  • Probe Preparation: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[23] Create a working solution by diluting the stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS or DPBS with calcium and magnesium).[23][24] Some protocols may benefit from the addition of Pluronic F-127 to aid in dye solubilization.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM working solution to the cells. Incubate for 15-60 minutes at 37°C.[23][24]

  • De-esterification: After loading, wash the cells with fresh buffer and incubate for an additional 30 minutes at 37°C. This crucial step allows intracellular esterases to fully cleave the AM ester, trapping the active dye inside the cells.[23]

  • Imaging: Place the cells on the microscope. Acquire a baseline fluorescence reading.

  • Stimulation and Acquisition: Add the stimulus (e.g., a GPCR agonist) to induce a calcium response. Acquire images in a time-lapse series to capture the dynamic changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

Conclusion and Future Outlook

Fluorescent probes have fundamentally transformed our ability to study cellular biology. The continuous development of new probes with improved brightness, photostability, and novel functionalities, combined with advancements in microscopy techniques like super-resolution imaging, promises even deeper insights into the intricate workings of the cell. For researchers and drug development professionals, these tools are essential for elucidating disease mechanisms, identifying new therapeutic targets, and screening the efficacy and toxicity of novel compounds. As probe design becomes more sophisticated, the capacity to simultaneously monitor multiple cellular processes will pave the way for a more holistic understanding of cellular systems.

References

Methodological & Application

Protocol for Labeling Azide-Modified Antibodies with BDP FL-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of azide-modified antibodies with the fluorescent dye BDP FL-PEG5-propargyl via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This method allows for the precise attachment of the BDP FL fluorophore to a designated site on the antibody, minimizing potential interference with antigen binding. BDP FL is a bright and photostable green-fluorescent dye, making it an excellent choice for various applications, including flow cytometry and immunofluorescence microscopy.[1][2][3][4][5] The inclusion of a PEG5 spacer enhances the water solubility of the dye and reduces potential steric hindrance.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/MaterialSupplierCatalog No.Notes
Azide-Modified Antibody--User-provided. Ensure antibody is in an amine-free buffer (e.g., PBS).
This compoundBroadPharmBP-23499Store at -20°C, protected from light.
Copper(II) Sulfate (CuSO4)Sigma-AldrichC2284Prepare a 100 mM stock solution in deionized water.
THPTA LigandSigma-Aldrich762342Prepare a 200 mM stock solution in deionized water.
Sodium Ascorbate (B8700270)Sigma-AldrichA4034Prepare a 100 mM stock solution in deionized water immediately before use.
Phosphate-Buffered Saline (PBS)Gibco10010023pH 7.4
Desalting ColumnsThermo Fisher89882For purification of the labeled antibody.
DMSO (Anhydrous)Sigma-Aldrich276855For dissolving the this compound.
Deionized Water--High purity.
Microcentrifuge Tubes--Various sizes.
Spectrophotometer--Capable of measuring absorbance at 280 nm and ~503 nm.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 100 mM solution of CuSO4 in deionized water.

  • THPTA Ligand Stock Solution: Prepare a 200 mM solution of THPTA ligand in deionized water.

  • Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.

  • Catalyst Premix: Shortly before initiating the labeling reaction, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

Antibody Labeling Reaction

This protocol is designed for labeling 1 mg of an azide-modified antibody. The reaction can be scaled up or down as needed.

  • Prepare the Antibody: Adjust the concentration of the azide-modified antibody to 2 mg/mL in PBS (pH 7.4).

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • 500 µL of the 2 mg/mL azide-modified antibody solution (1 mg of antibody).

    • A 5-10 molar excess of the 10 mM this compound stock solution. For a 150 kDa antibody, this corresponds to approximately 3.3 - 6.6 µL.

    • Add the CuSO4/THPTA catalyst premix to a final concentration of 1 mM CuSO4.

  • Initiate the Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive antibodies, the reaction can be performed at 4°C overnight.

Purification of the Labeled Antibody

Removal of unreacted dye and catalyst is crucial for accurate downstream applications. Size-exclusion chromatography using a desalting column is a recommended method.

  • Column Equilibration: Equilibrate a desalting column with PBS (pH 7.4) according to the manufacturer's instructions.

  • Sample Loading: Apply the entire reaction mixture from the antibody labeling step onto the equilibrated desalting column.

  • Elution: Elute the labeled antibody with PBS (pH 7.4). Collect the fractions containing the purified antibody-dye conjugate. The colored fraction corresponding to the labeled antibody will elute first.

  • Concentration (Optional): If necessary, concentrate the purified antibody solution using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

Characterization of the Labeled Antibody

It is essential to determine the concentration of the labeled antibody and the Degree of Labeling (DOL).[6][7][8][9][10]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and at the maximum absorbance of BDP FL, which is approximately 503 nm (Amax).[1]

  • Calculate Antibody Concentration:

    • The concentration of the antibody can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_antibody

      • CF (Correction Factor): A280 of the free dye / Amax of the free dye. For BDP FL, this is approximately 0.027.[1]

      • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[6]

  • Calculate Degree of Labeling (DOL):

    • The DOL represents the average number of dye molecules per antibody. It can be calculated using the formula: DOL = Amax / (ε_dye × Antibody Concentration (M))

      • ε_dye: Molar extinction coefficient of BDP FL at its Amax (~92,000 M⁻¹cm⁻¹).[1]

An optimal DOL for most antibody applications is typically between 2 and 10.[6][8]

Data Presentation

Table 1: Properties of BDP FL Dye

PropertyValueReference
Maximum Excitation Wavelength (λex)503 nm[1]
Maximum Emission Wavelength (λem)509 nm[1]
Molar Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ)0.97[1]
Correction Factor (CF at 280 nm)0.027[1]

Table 2: Typical Quantitative Results for Antibody Labeling

ParameterTypical ValueNotes
Antibody Recovery > 85%Dependent on the purification method.
Degree of Labeling (DOL) 2 - 10Can be modulated by adjusting the molar ratio of dye to antibody in the reaction.[6][8]
Labeling Efficiency > 90%With optimized conditions for click chemistry.

Visualization of Experimental Workflows

Antibody Labeling Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Azide-Modified\nAntibody Azide-Modified Antibody Click Reaction Click Reaction Azide-Modified\nAntibody->Click Reaction This compound This compound This compound->Click Reaction Catalyst\n(CuSO4 + THPTA) Catalyst (CuSO4 + THPTA) Catalyst\n(CuSO4 + THPTA)->Click Reaction Reducing Agent\n(Sodium Ascorbate) Reducing Agent (Sodium Ascorbate) Reducing Agent\n(Sodium Ascorbate)->Click Reaction Size-Exclusion\nChromatography Size-Exclusion Chromatography Click Reaction->Size-Exclusion\nChromatography Spectrophotometry Spectrophotometry Size-Exclusion\nChromatography->Spectrophotometry DOL Calculation DOL Calculation Spectrophotometry->DOL Calculation Labeled Antibody Labeled Antibody DOL Calculation->Labeled Antibody

Caption: Workflow for labeling an azide-modified antibody with this compound.

Flow Cytometry Workflow

Flow_Cytometry_Workflow cluster_instrument Flow Cytometer Single-Cell\nSuspension Single-Cell Suspension Incubation with\nLabeled Antibody Incubation with Labeled Antibody Single-Cell\nSuspension->Incubation with\nLabeled Antibody Staining Washing Washing Incubation with\nLabeled Antibody->Washing Remove unbound Ab Flow Cytometer\nAcquisition Flow Cytometer Acquisition Washing->Flow Cytometer\nAcquisition Analysis Data Analysis\n(Gating) Data Analysis (Gating) Flow Cytometer\nAcquisition->Data Analysis\n(Gating) Quantification Laser Excitation Laser Excitation Emission Detection Emission Detection Laser Excitation->Emission Detection Signal Processing Signal Processing Emission Detection->Signal Processing

Caption: General workflow for analyzing cells using a BDP FL-labeled antibody in flow cytometry.

Immunofluorescence Microscopy Workflow

Immunofluorescence_Workflow cluster_microscope Fluorescence Microscope Cell/Tissue\nFixation Cell/Tissue Fixation Permeabilization Permeabilization Cell/Tissue\nFixation->Permeabilization If intracellular target Blocking Blocking Permeabilization->Blocking Reduce non-specific binding Incubation with\nLabeled Primary Antibody Incubation with Labeled Primary Antibody Blocking->Incubation with\nLabeled Primary Antibody Washing Washing Incubation with\nLabeled Primary Antibody->Washing Mounting Mounting Washing->Mounting Microscopy\n(Image Acquisition) Microscopy (Image Acquisition) Mounting->Microscopy\n(Image Acquisition) Excitation Light Excitation Light Emission Filter Emission Filter Excitation Light->Emission Filter Detector (Camera) Detector (Camera) Emission Filter->Detector (Camera)

Caption: Workflow for direct immunofluorescence staining using a BDP FL-labeled primary antibody.

References

Application Notes and Protocols: A Step-by-Step Guide to BDP FL-PEG5-propargyl Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-propargyl is a versatile fluorescent probe designed for the specific labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This probe features a bright and photostable boron-dipyrromethene (BDP FL) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer to enhance water solubility, and a terminal propargyl group for covalent ligation to azide-modified targets.[1][2] The CuAAC reaction is renowned for its high efficiency, selectivity, and biocompatibility, allowing for the precise attachment of the BDP FL dye to proteins, nucleic acids, and other biomolecules in complex biological samples.[3][4] This document provides detailed protocols for utilizing this compound in click chemistry applications, with a specific focus on labeling azide-modified proteins for visualization and analysis.

Properties of this compound

The key characteristics of the this compound probe are summarized in the table below, providing essential data for experimental design and data analysis.

PropertyValueReference(s)
Molecular Weight 549.42 g/mol [1]
Fluorophore BDP FL[1]
Excitation Maximum (λex) ~503 nm[5]
Emission Maximum (λem) ~509 nm[5]
Reactive Group Propargyl[1]
Spacer Arm PEG5[1]

The Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne (in this case, on the this compound probe) and an azide-modified biomolecule.[4] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4] The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) oxidation state and enhances reaction efficiency.[6] The resulting product is a stable triazole linkage, covalently attaching the BDP FL fluorophore to the target biomolecule.[4]

cluster_reactants Reactants cluster_catalyst Catalytic System BDP_FL_PEG5_Propargyl This compound Triazole_Product Fluorescently Labeled Biomolecule BDP_FL_PEG5_Propargyl->Triazole_Product Azide_Modified_Biomolecule Azide-Modified Biomolecule Azide_Modified_Biomolecule->Triazole_Product Cu_II Cu(II)SO₄ Cu_I Cu(I) Catalyst Cu_II->Cu_I Reduction Sodium_Ascorbate Sodium Ascorbate (B8700270) Sodium_Ascorbate->Cu_I Ligand THPTA Ligand Ligand->Cu_I Stabilization Cu_I->Triazole_Product Catalyzes Cycloaddition

Figure 1. CuAAC Reaction Workflow

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Proteins in Solution

This protocol provides a general procedure for the fluorescent labeling of a purified protein containing an azide (B81097) modification.

Materials:

  • This compound

  • Azide-modified protein

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Deionized water

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount in anhydrous DMSO.

  • Azide-modified protein (1-10 mg/mL): Prepare in PBS, pH 7.4.

  • CuSO₄ (50 mM): Dissolve in deionized water.

  • THPTA (250 mM): Dissolve in deionized water.

  • Sodium ascorbate (500 mM): Prepare fresh in deionized water.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution

    • This compound stock solution (to a final concentration of 100-500 µM)

    • THPTA stock solution (to a final concentration of 2.5 mM)

    • CuSO₄ stock solution (to a final concentration of 0.5 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted probe and catalyst components by size-exclusion chromatography or dialysis.

Protocol 2: Labeling of Epidermal Growth Factor Receptor (EGFR) on Live Cells

This protocol describes the labeling of azide-modified EGFR on the surface of living cells. This requires prior metabolic incorporation of an azide-containing amino acid into the protein of interest.

Materials:

  • Cells expressing azide-modified EGFR

  • This compound

  • CuSO₄

  • THPTA

  • Sodium ascorbate

  • Cell culture medium

  • PBS, pH 7.4

Procedure:

  • Cell Preparation: Culture cells expressing the azide-modified EGFR to the desired confluency.

  • Prepare Labeling Reagents:

    • Prepare a 2X "click" cocktail in cell culture medium containing:

      • This compound (50 µM)

      • THPTA (500 µM)

      • CuSO₄ (100 µM)

    • Prepare a 2X sodium ascorbate solution (5 mM) in cell culture medium.

  • Labeling:

    • Wash the cells once with warm PBS.

    • Add an equal volume of the 2X "click" cocktail to the cells.

    • Immediately add an equal volume of the 2X sodium ascorbate solution to initiate the reaction.

    • Incubate the cells at 37°C for 5-15 minutes.

  • Wash:

    • Aspirate the labeling solution and wash the cells three times with warm cell culture medium.

  • Imaging:

    • The cells are now ready for fluorescence microscopy imaging.

Quantitative Data and Optimization

The efficiency of the CuAAC reaction can be influenced by the concentration of each component. The following table provides a starting point for optimization.

ComponentRecommended Starting ConcentrationOptimization Range
This compound 25-100 µM10-500 µM
Azide-Modified Biomolecule 1-10 µM0.1-100 µM
CuSO₄ 50-100 µM10-500 µM
THPTA 250-500 µM (5:1 ratio to CuSO₄)5:1 to 10:1 ratio to CuSO₄
Sodium Ascorbate 1-5 mM0.5-10 mM
Reaction Time 30-60 minutes15-120 minutes
Temperature Room Temperature4°C to 37°C

Application Example: Visualizing EGFR Signaling

The epidermal growth factor receptor (EGFR) is a key receptor tyrosine kinase involved in cell proliferation and survival.[7] Click chemistry can be employed to visualize EGFR activation and downstream signaling. By metabolically incorporating an azide-modified amino acid into EGFR, this compound can be used to fluorescently label the receptor. This allows for the tracking of receptor dimerization and internalization upon ligand (EGF) binding, which are key steps in the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_Monomer1 EGFR (Azide-Modified) EGF->EGFR_Monomer1 Binding EGFR_Monomer2 EGFR (Azide-Modified) EGF->EGFR_Monomer2 Binding Click_Reaction Click Reaction (CuAAC) EGFR_Monomer1->Click_Reaction Labeled_EGFR Labeled EGFR Dimer EGFR_Monomer2->Click_Reaction BDP_FL_Probe This compound BDP_FL_Probe->Click_Reaction Click_Reaction->Labeled_EGFR Visualization Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/Akt) Labeled_EGFR->Downstream_Signaling Activation

Figure 2. EGFR Signaling Visualization Workflow

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inefficient azide incorporation.- Low concentration of reactants.- Inactive catalyst.- Optimize metabolic labeling conditions.- Increase concentration of probe, catalyst, and/or reducing agent.- Use freshly prepared sodium ascorbate solution.
High Background Fluorescence - Non-specific binding of the probe.- Probe aggregation.- Include additional wash steps.- Add a mild detergent (e.g., Tween-20) to wash buffers.- Filter the probe solution before use.
Cell Toxicity (Live Cell Labeling) - High copper concentration.- Reduce the concentration of CuSO₄.- Increase the ratio of THPTA to CuSO₄.- Decrease the incubation time.

Conclusion

This compound is a powerful tool for the fluorescent labeling of biomolecules via click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this probe in a variety of applications, from the fundamental study of protein function to the development of novel diagnostic and therapeutic agents. The high efficiency, selectivity, and biocompatibility of the CuAAC reaction, coupled with the excellent photophysical properties of the BDP FL dye, make this compound an invaluable reagent for modern chemical biology and drug discovery.

References

Application Notes and Protocols for Live-Cell Imaging with BDP FL-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-propargyl is a versatile fluorescent probe designed for live-cell imaging applications. This molecule features a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer, and a terminal propargyl group. The propargyl group enables covalent labeling of target biomolecules through a highly specific and bioorthogonal "click chemistry" reaction with azide-modified substrates. This allows for the precise visualization of a wide range of biological processes within living cells with high signal-to-noise ratios. The PEG5 linker enhances the water solubility of the probe, facilitating its use in aqueous biological environments.

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on the visualization of newly synthesized proteins and glycans.

Physicochemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₂₇H₃₈BF₂N₃O₆[](--INVALID-LINK--)
Molecular Weight 549.42 g/mol [](--INVALID-LINK--)
Excitation Maximum (λex) ~503 nm[2](--INVALID-LINK--)
Emission Maximum (λem) ~512 nm (in methanol)[3](--INVALID-LINK--)
Solubility Soluble in DMSO and aqueous buffers[](--INVALID-LINK--)
Storage Store at -20°C, protected from light[2](--INVALID-LINK--)

Applications in Live-Cell Imaging

The primary application of this compound in live-cell imaging is its use in conjunction with metabolic labeling to visualize the synthesis and localization of biomolecules. Two prominent examples are the imaging of nascent proteins and newly synthesized glycans.

Imaging of Newly Synthesized Proteins

This technique involves the metabolic incorporation of an amino acid analog containing an azide (B81097) group, such as L-azidohomoalanine (Aha), into newly synthesized proteins.[4] The azide-modified proteins can then be specifically labeled with this compound via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively) click reaction.

Imaging of Newly Synthesized Glycans

Similarly, cells can be metabolically labeled with an azide-modified sugar, such as peracetylated N-azidoacetylgalactosamine (GalNAz).[5][6] This azido-sugar is incorporated into various glycoconjugates. The subsequent click reaction with this compound allows for the visualization of glycan trafficking and localization.

Experimental Protocols

General Considerations for Live-Cell Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Ensure cells are healthy and sub-confluent at the time of labeling.

  • Reagent Preparation: Prepare stock solutions of this compound and azide-modified substrates in an appropriate solvent, such as DMSO. Dilute to the final working concentration in pre-warmed cell culture medium immediately before use.

  • Imaging System: A fluorescence microscope equipped with standard FITC/GFP filter sets is suitable for imaging BDP FL. For live-cell imaging, an environmental chamber to maintain optimal temperature (37°C) and CO₂ levels is essential.[7]

Protocol 1: Live-Cell Imaging of Newly Synthesized Proteins

This protocol is adapted from methodologies for labeling nascent proteins with fluorescent alkynes following metabolic incorporation of an azide-containing amino acid.[4][8]

Materials:

  • This compound

  • L-azidohomoalanine (Aha)

  • Methionine-free cell culture medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for endpoint assays

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) - for intracellular click reaction after fixation

  • Click-iT® reaction components (Copper (II) sulfate, reducing agent) - for CuAAC

Workflow for Protein Labeling:

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Imaging A 1. Culture cells to desired confluency B 2. Starve cells in methionine-free medium A->B C 3. Incubate with L-azidohomoalanine (Aha) B->C D 4. Wash cells to remove excess Aha C->D E 5. Incubate with this compound D->E F 6. Perform Click Reaction (CuAAC or SPAAC) E->F G 7. Wash cells F->G H 8. Image live cells or fix for endpoint analysis G->H

Caption: Workflow for labeling and imaging of newly synthesized proteins.

Procedure:

  • Metabolic Labeling:

    • Culture cells to 60-70% confluency.

    • Wash the cells once with pre-warmed PBS.

    • Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with L-azidohomoalanine (Aha). The optimal concentration and incubation time should be determined empirically but can range from 25-100 µM for 1-4 hours.[4]

  • Click Reaction (Live-Cell SPAAC - Strain-Promoted Alkyne-Azide Cycloaddition):

    • Note: For live-cell click chemistry, a cyclooctyne-modified BDP FL would be required. The following steps describe the more common post-fixation CuAAC method.

  • Fixation and Permeabilization (for CuAAC):

    • Wash cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction (CuAAC):

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail includes the copper (II) sulfate, a reducing agent, and this compound in a reaction buffer.

    • Incubate the cells with the Click-iT® reaction cocktail containing this compound (1-10 µM) for 30 minutes at room temperature, protected from light.[9]

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a filter set appropriate for BDP FL (Excitation/Emission: ~503/512 nm).

Quantitative Data Summary for Protein Labeling:

ParameterRecommended RangeNotes
Aha Concentration 25 - 100 µMOptimize for cell type and experimental goals.
Aha Incubation Time 1 - 4 hoursLonger incubation times will label more proteins.
This compound 1 - 10 µMHigher concentrations may increase background fluorescence.
Click Reaction Time 30 minutesEnsure the reaction goes to completion.

Protocol 2: Live-Cell Imaging of Glycans

This protocol is based on the metabolic labeling of glycans with an azido-sugar and subsequent fluorescent labeling via click chemistry.[2][6]

Materials:

  • This compound

  • Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) or other azido-sugars

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Click-iT® reaction components (as in Protocol 1)

Workflow for Glycan Labeling:

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Imaging A 1. Culture cells to desired confluency B 2. Incubate with azide-modified sugar (e.g., Ac4GalNAz) A->B C 3. Wash cells to remove excess azido-sugar B->C D 4. Perform Click Reaction with this compound C->D E 5. Wash cells D->E F 6. Image live cells E->F

Caption: Workflow for labeling and imaging of newly synthesized glycans.

Procedure:

  • Metabolic Labeling:

    • Culture cells to 60-70% confluency.

    • Add the azide-modified sugar (e.g., Ac₄GalNAz) to the complete culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 1 to 3 days to allow for incorporation into cellular glycans.

  • Click Reaction (Live-Cell):

    • Note: Copper-catalyzed click chemistry is generally toxic to living cells. For live-cell imaging, a strain-promoted click reaction with a cyclooctyne-modified dye is recommended. If using this compound, the click reaction is typically performed after fixation as described in Protocol 1.

  • Click Reaction (Post-Fixation CuAAC):

    • Follow the fixation and permeabilization steps as outlined in Protocol 1 (Steps 3.1-3.5).

    • Perform the CuAAC reaction as described in Protocol 1 (Step 4), incubating with the Click-iT® reaction cocktail containing this compound.

  • Imaging:

    • Wash the cells thoroughly with PBS.

    • Image the cells using a fluorescence microscope with the appropriate filter set for BDP FL.

Quantitative Data Summary for Glycan Labeling:

ParameterRecommended RangeNotes
Azido-Sugar Conc. 25 - 50 µMOptimize based on the specific azido-sugar and cell type.
Incubation Time 1 - 3 daysLonger incubation allows for more extensive labeling of the glycome.
This compound 1 - 10 µMTitrate to find the optimal balance between signal and background.
Click Reaction Time 30 minutes

Signaling Pathway and Process Visualization

The use of this compound in combination with metabolic labeling does not directly probe a specific signaling pathway but rather visualizes the downstream consequences of cellular metabolism and protein or glycan synthesis. The following diagram illustrates the general principle.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Fluorescent Labeling (Click Chemistry) A Azide-modified precursor (Amino Acid or Sugar) B Metabolic Incorporation A->B Cellular Transport C Azide-labeled Biomolecule (Protein or Glycan) B->C Biosynthesis E Click Reaction (CuAAC or SPAAC) C->E D This compound D->E F Fluorescently Labeled Biomolecule E->F G Fluorescence Microscopy F->G Visualization

Caption: General principle of metabolic labeling and click chemistry for live-cell imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Incomplete washing- Probe concentration too high- Increase the number and duration of wash steps.- Titrate the this compound concentration to a lower level.
No/Weak Signal - Inefficient metabolic labeling- Incomplete click reaction- Photobleaching- Increase the concentration or incubation time of the azide-modified precursor.- Ensure all click reaction components are fresh and added in the correct order.- Minimize light exposure and use an anti-fade mounting medium for fixed cells.
Cell Toxicity - High concentration of labeling reagents- Copper toxicity (in CuAAC)- Perform a dose-response curve to determine the optimal, non-toxic concentration of reagents.- For live-cell imaging, use copper-free (strain-promoted) click chemistry.

References

Application Notes and Protocols for BDP FL-PEG5-propargyl Conjugation to Azide-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. This document provides detailed application notes and protocols for the conjugation of BDP FL-PEG5-propargyl, a bright and photostable green fluorescent dye, to azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.

BDP FL (BODIPY™ FL) is a versatile fluorophore with a narrow emission spectrum, high quantum yield, and excellent photostability, making it an ideal choice for various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[1][2] The propargyl functional group on the this compound reagent allows for a highly specific covalent linkage with an azide (B81097) group introduced into a protein of interest. The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the dye and minimizes potential steric hindrance between the dye and the protein.[3]

The CuAAC reaction is a robust and highly specific ligation reaction that forms a stable triazole linkage between an alkyne and an azide.[4][5] Its bioorthogonal nature ensures that the reaction proceeds with high efficiency under mild, aqueous conditions without cross-reacting with other functional groups present in biological systems.[5][6] This methodology allows for the site-specific labeling of proteins, enabling precise downstream analysis.

These application notes will guide researchers through the experimental workflow, from protein preparation to the final analysis of the fluorescently labeled conjugate. The provided protocols are designed to be comprehensive and adaptable to specific research needs.

Data Presentation

Quantitative Data for BDP FL Dyes and CuAAC Reactions

The following tables summarize key quantitative data for BDP FL dyes and typical CuAAC reaction conditions for protein labeling.

ParameterValueReference
BDP FL Dye Properties
Maximum Excitation (λmax)503 nm[1][2][7]
Maximum Emission (λmax)509 nm[1][2][7]
Molar Extinction Coefficient (ε) at 503 nm92,000 M⁻¹cm⁻¹[1][2][7]
Correction Factor (CF₂₈₀) for DOL Calculation0.027[1]
This compound
Molecular Weight549.42 g/mol [3][8]
Typical CuAAC Reaction Parameters for Protein Labeling
Azide-Modified Protein Concentration1 - 10 mg/mL
This compound Concentration1.5 - 10 molar excess over protein[9]
Copper(II) Sulfate (CuSO₄) Concentration50 - 250 µM
Ligand (e.g., THPTA, TBTA) Concentration5-fold molar excess over CuSO₄
Reducing Agent (e.g., Sodium Ascorbate) Concentration5 - 10 mM
Reaction Time1 - 4 hours (up to 16 hours)
Reaction TemperatureRoom Temperature (20-25°C)

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the steps for conjugating this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Note: Avoid buffers containing chelating agents like EDTA.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in water or DMSO/water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

  • Spectrophotometer

  • Reaction tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate at the concentrations indicated above. The sodium ascorbate solution should be prepared fresh on the day of the experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 3-fold molar excess). Mix gently by pipetting.

    • Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the ligand stock solution. Add this premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final volume should be adjusted with the reaction buffer.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking or rotation. The reaction can be left overnight if necessary.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) pre-equilibrated with the desired storage buffer.

    • Alternatively, purify the labeled protein by dialysis against a large volume of the storage buffer with several buffer changes.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate using spectrophotometry.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Absorbance Measurements:

    • Measure the absorbance of the purified BDP FL-labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of the BDP FL dye, which is 503 nm (A₅₀₃), using a spectrophotometer.

  • DOL Calculation:

    • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₀₃ x CF₂₈₀)] / ε_protein where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A₅₀₃ is the absorbance at 503 nm.

      • CF₂₈₀ is the correction factor for the dye at 280 nm (0.027 for BDP FL).[1]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A₅₀₃ / ε_dye where:

      • A₅₀₃ is the absorbance at 503 nm.

      • ε_dye is the molar extinction coefficient of BDP FL at 503 nm (92,000 M⁻¹cm⁻¹).[1][2][7]

    • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction_mix Reaction Mixture azide_protein->reaction_mix bdp_dye This compound bdp_dye->reaction_mix reagents CuAAC Reagents (CuSO4, Ligand, Ascorbate) reagents->reaction_mix purification Size-Exclusion Chromatography / Dialysis reaction_mix->purification analysis Spectrophotometry (DOL Calculation) purification->analysis final_product BDP FL-Labeled Protein analysis->final_product

Caption: Experimental workflow for this compound conjugation.

Example Signaling Pathway: EGFR Signaling

Fluorescently labeled proteins are instrumental in studying cellular signaling pathways. For instance, a BDP FL-labeled antibody or a specific binding protein targeting the Epidermal Growth Factor Receptor (EGFR) can be used to visualize receptor localization, trafficking, and downstream signaling events.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription

Caption: Simplified overview of the EGFR signaling pathway.

References

Application Notes: Flow Cytometry Analysis of Cells Labeled with BDP FL-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BDP FL-PEG5-propargyl is a fluorescent probe designed for the detection and quantification of biomolecules within a cellular context. This probe consists of three key components: a bright and photostable BODIPY® FL (BDP FL) fluorophore, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group. The propargyl group enables the covalent labeling of azide-modified target molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

These application notes provide a detailed protocol for labeling cells containing azide-modified biomolecules with this compound and their subsequent analysis using flow cytometry. This method is a powerful tool for studying various cellular processes, such as protein synthesis, glycosylation, and cell proliferation, by first metabolically incorporating an azide-containing precursor.

Principle of the Assay

The detection strategy involves a two-step procedure. First, cells are incubated with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, glycans, or DNA). Second, the cells are fixed and permeabilized to allow the this compound probe to enter. A click chemistry reaction is then initiated, leading to the covalent attachment of the BDP FL fluorophore to the azide-modified targets. The resulting fluorescent signal in individual cells is then quantified by flow cytometry.

Experimental Protocols

This protocol provides a general framework. Optimization of incubation times, and reagent concentrations may be necessary for specific cell types and experimental conditions.

1. Cell Preparation and Metabolic Labeling

  • Cell Culture: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Metabolic Labeling:

    • For protein synthesis analysis, replace the normal culture medium with a methionine-free medium and supplement with an azide-bearing methionine analog, such as L-azidohomoalanine (AHA), for 2-4 hours.

    • For DNA replication analysis, incubate cells with the azide-modified thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU is an alkyne, for this probe an azide modified nucleoside like Azido-deoxyuridine would be appropriate), for 1-2 hours.

    • Include a negative control sample of cells cultured in a standard medium without the azide-modified precursor.

  • Cell Harvest: Harvest the cells using standard trypsinization (for adherent cells) or by gentle scraping. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with 1 mL of phosphate-buffered saline (PBS).

2. Cell Fixation and Permeabilization

  • Fixation: Resuspend the cell pellet in 100 µL of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

  • Washing: Add 1 mL of PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Permeabilization: Resuspend the fixed cells in 100 µL of a saponin-based permeabilization buffer and incubate for 15 minutes at room temperature.

3. Click Chemistry Labeling

  • Prepare Click Reaction Cocktail: For each sample, prepare a 500 µL reaction cocktail. The final concentrations of the components should be optimized, but a typical starting point is:

    • 1-10 µM this compound

    • 1 mM CuSO₄

    • 10 mM sodium ascorbate (B8700270) (prepare fresh)

    • 5 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Labeling Reaction:

    • Centrifuge the permeabilized cells and resuspend the pellet in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Add 1 mL of permeabilization buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.

4. Flow Cytometry Analysis

  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm blue laser for excitation of the BDP FL fluorophore.

    • Set up a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main cell population.

    • Detect the BDP FL fluorescence in the green channel, typically using a 530/30 nm bandpass filter.

  • Data Acquisition:

    • Acquire data for the negative control (unlabeled) cells to set the background fluorescence gate.

    • Acquire data for the positive control and experimental samples.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for statistically significant analysis.

Data Presentation

Table 1: Flow Cytometer Setup for BDP FL Detection

ParameterSetting
Excitation Laser488 nm
Emission Filter530/30 nm bandpass
FSC and SSCLogarithmic or Linear Scale
Target Events10,000 - 20,000 per sample

Table 2: Example Quantitative Data from a Cell Proliferation Assay

SampleTreatmentPercentage of BDP FL-Positive Cells (%)Mean Fluorescence Intensity (MFI)
1Negative Control (No Azide Precursor)< 1%150
2Positive Control (Mitogen-Stimulated)45%8,500
3Experimental (Drug X Treatment)15%4,200

Visualizations

G cluster_cell Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Data Acquisition culture 1. Culture Cells metabolic 2. Add Azide-Modified Metabolic Precursor culture->metabolic harvest 3. Harvest and Wash Cells metabolic->harvest fix 4. Fix with Paraformaldehyde harvest->fix permeabilize 5. Permeabilize Cells fix->permeabilize click 6. Perform Click Reaction with this compound permeabilize->click wash_final 7. Wash and Resuspend in PBS click->wash_final flow 8. Analyze on Flow Cytometer wash_final->flow

Caption: Experimental workflow for cell labeling and analysis.

G cluster_pathway Protein Synthesis Monitoring cluster_detection Detection Method growth_factor Growth Factor Signal receptor Receptor Activation growth_factor->receptor pi3k PI3K/Akt/mTOR Signaling Cascade receptor->pi3k translation Increased Protein Translation pi3k->translation aha Azidohomoalanine (AHA) Metabolic Labeling translation->aha click_reaction Click Reaction with This compound aha->click_reaction fluorescence Fluorescence Detection (Flow Cytometry) click_reaction->fluorescence

Caption: Signaling pathway for protein synthesis analysis.

Application Notes and Protocols for BDP FL-PEG5-propargyl in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-propargyl is a versatile fluorescent probe with significant potential for super-resolution microscopy applications. This molecule combines the exceptional photophysical properties of the BODIPY FL dye with the flexibility of click chemistry, enabled by the propargyl functional group. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and biocompatibility, making it an excellent candidate for live-cell imaging.[][2][3] These characteristics make this compound particularly well-suited for Single-Molecule Localization Microscopy (SMLM) techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM).[4][5][6][7]

BODIPY dyes, in general, are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability, all of which are critical for achieving high localization precision in super-resolution imaging.[][][9] The ability to specifically label biomolecules of interest via the propargyl group allows for precise spatial mapping of proteins, nucleic acids, and other cellular components with nanoscale resolution.[2][3]

These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for its use in super-resolution microscopy, and a summary of its performance characteristics.

Quantitative Data Presentation

To facilitate the selection of the appropriate fluorophore for super-resolution microscopy, the following table summarizes the key photophysical properties of BDP FL and compares them with other commonly used dyes.

PropertyBDP FLAlexa Fluor 568Alexa Fluor 647
Excitation Max (nm) ~503~578~650
Emission Max (nm) ~509~603~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000~91,300~270,000
Fluorescence Quantum Yield ~0.9~0.61~0.33
Photostability HighModerateHigh
Localization Precision (nm) in SMLM ~20-30~23~10-20
Average Photon Yield per switching event HighModerateHigh

Data compiled from various sources, and specific values may vary depending on the experimental conditions and conjugation partner.[6][10][11][12]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Biomolecule via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label a biomolecule containing an azide (B81097) group with this compound.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Azide-modified biomolecule: Dissolve in PBS to a concentration of 1-5 mg/mL.

    • Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • THPTA/TBTA: Prepare a 50 mM stock solution in DMSO.

    • Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 2-5 fold molar excess of the dye is recommended.

    • Add PBS to adjust the final reaction volume.

    • Premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio.

    • Add the copper/ligand mixture to the reaction tube to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

    • Collect the fractions containing the labeled biomolecule. The success of the conjugation can be confirmed by measuring the absorbance at 280 nm (for protein) and 503 nm (for BDP FL).

Protocol 2: Live-Cell Super-Resolution Imaging (SMLM) of Labeled Biomolecules

This protocol outlines the general steps for labeling live cells with a this compound-conjugated biomolecule and performing SMLM imaging.

Materials:

  • Live cells cultured on high-resolution imaging coverslips

  • This compound-conjugated biomolecule of interest

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • SMLM imaging buffer (e.g., a buffer containing an oxygen scavenger system like glucose oxidase and catalase, and a reducing agent like β-mercaptoethanol)

  • A super-resolution microscope equipped for SMLM (e.g., STORM or PALM)

Procedure:

  • Cell Preparation:

    • Seed cells on high-resolution imaging coverslips and culture them to the desired confluency.

  • Labeling:

    • Incubate the cells with the this compound-conjugated biomolecule in live-cell imaging medium. The optimal concentration and incubation time will depend on the specific biomolecule and cell type and should be determined empirically. A starting concentration of 100-500 nM for 30-60 minutes is a good starting point.[4][5]

    • Wash the cells 2-3 times with fresh imaging medium to remove any unbound conjugate.

  • Imaging:

    • Mount the coverslip onto the super-resolution microscope.

    • Replace the imaging medium with a freshly prepared SMLM imaging buffer. The composition of this buffer is critical for inducing the photoswitching or blinking of the fluorophores.

    • Acquire a series of images (typically thousands of frames) using the appropriate laser lines for excitation (e.g., 488 nm or 561 nm for BDP FL) and activation (if required). The laser power needs to be optimized to achieve a sparse distribution of single-molecule events in each frame.[4][5]

  • Data Analysis:

    • Process the acquired image series using a suitable localization software (e.g., ThunderSTORM, rapidSTORM). This involves identifying and fitting the point spread function (PSF) of each single-molecule event to determine its precise coordinates.

    • Reconstruct the final super-resolution image from the list of localized molecules.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_conjugation Protocol 1: Bioconjugation cluster_imaging Protocol 2: Super-Resolution Imaging propargyl This compound click_reaction Click Chemistry (CuAAC) propargyl->click_reaction azide_biomolecule Azide-Modified Biomolecule azide_biomolecule->click_reaction labeled_biomolecule BDP FL-Labeled Biomolecule click_reaction->labeled_biomolecule purification Purification labeled_biomolecule->purification live_cells Live Cells purification->live_cells cell_labeling Cell Labeling live_cells->cell_labeling smlm_imaging SMLM Imaging (STORM/PALM) cell_labeling->smlm_imaging data_analysis Data Analysis smlm_imaging->data_analysis sr_image Super-Resolved Image data_analysis->sr_image

Caption: Experimental workflow for super-resolution microscopy using this compound.

smlm_principle cluster_smlm Single-Molecule Localization Microscopy (SMLM) Principle high_density High Density of Fluorophores diffraction_limit Diffraction-Limited Image (Blurry) high_density->diffraction_limit stochastic_activation Stochastic Activation of a Sparse Subset high_density->stochastic_activation single_molecule_images Sequence of Images with Isolated Fluorophores stochastic_activation->single_molecule_images localization Localization of Each Fluorophore's Center single_molecule_images->localization coordinates Table of Nanometer-Precision Coordinates localization->coordinates reconstruction Image Reconstruction coordinates->reconstruction super_resolution_image Super-Resolution Image (Sharp) reconstruction->super_resolution_image

Caption: The fundamental principle of Single-Molecule Localization Microscopy (SMLM).

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inefficient click chemistry reaction.Ensure all reagents are fresh, especially sodium ascorbate. Optimize the molar ratio of dye to biomolecule. Check the purity and reactivity of the azide-modified biomolecule.
Steric hindrance preventing access to the azide group.Consider using a longer PEG spacer on the biomolecule or the dye.
High Background Fluorescence Incomplete removal of unbound dye.Improve the purification step after conjugation. Use a larger size-exclusion column or perform dialysis. Increase the number and duration of wash steps after cell labeling.
Non-specific binding of the conjugate to cellular structures.Include a blocking step (e.g., with BSA) before labeling. Optimize the concentration of the labeling conjugate.
No or Weak Single-Molecule Blinking Inappropriate imaging buffer.The composition of the SMLM buffer is critical. Optimize the concentration of the oxygen scavenger system and the reducing agent. Different cell types may require different buffer formulations.
Laser power is too high or too low.Adjust the excitation laser power. Too high power can lead to rapid photobleaching, while too low power may not induce efficient blinking.
Rapid Photobleaching High laser intensity.Reduce the excitation laser power.
Ineffective oxygen scavenger system in the imaging buffer.Prepare fresh imaging buffer just before use. Ensure the quality of the glucose oxidase and catalase.
Poor Localization Precision Low photon count per localization.Increase the camera exposure time or the excitation laser power (while balancing with photobleaching). Use a high quantum yield fluorophore like BDP FL.
High background noise.See "High Background Fluorescence" section.
Sample drift during acquisition.Use a stage stabilization system. Apply drift correction algorithms during data analysis.

Conclusion

This compound is a powerful tool for super-resolution imaging, offering the advantages of the bright and photostable BODIPY FL fluorophore combined with the specific and versatile labeling capabilities of click chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this probe in their studies, enabling the visualization of cellular structures and processes with unprecedented detail. Careful optimization of labeling and imaging conditions is crucial for achieving the best results in super-resolution microscopy.

References

Application Notes and Protocols for Peptide Labeling with BDP FL-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of peptides with fluorescent dyes is paramount for a multitude of research applications, including in vitro and in vivo imaging, receptor binding assays, and drug delivery studies. BDP FL is a highly efficient and photostable green fluorescent dye belonging to the borondipyrromethene class.[1][2] Its high absorption coefficient and quantum yield make it an excellent choice for sensitive detection.[1] The BDP FL-PEG5-propargyl derivative is specifically designed for robust and specific peptide conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] This bioorthogonal reaction offers high selectivity and quantitative yields under mild, aqueous conditions.[3][4][5]

This document provides detailed protocols for the labeling of azide-modified peptides with this compound and the subsequent determination of the labeling efficiency, presented as the Degree of Labeling (DOL).

Key Properties of BDP FL

The spectral and photophysical properties of the BDP FL fluorophore are critical for experimental design and data interpretation.

PropertyValue
Maximum Excitation Wavelength (λmax)503 nm
Maximum Emission Wavelength (λem)509 nm
Molar Extinction Coefficient (ε) at λmax92,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield~0.97[1]
Correction Factor at 280 nm (CF₂₈₀)~0.027[1]

Note: The correction factor is used to account for the dye's absorbance at 280 nm when determining peptide concentration.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Peptides with this compound via Click Chemistry

This protocol describes the copper(I)-catalyzed cycloaddition of this compound (an alkyne) to a peptide containing an azide (B81097) functionality.

Materials:

  • Azide-modified peptide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1-5 mM stock solution of the azide-modified peptide in a suitable buffer (e.g., PBS). The exact concentration will depend on the peptide's solubility.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified peptide and this compound. A molar excess of the dye (typically 2-5 equivalents) is recommended to ensure complete labeling of the peptide.

    • Add the copper(I)-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A final concentration of 1-2 mM is generally sufficient.

    • Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification of the Labeled Peptide:

    • Following the incubation period, purify the BDP FL-labeled peptide from unreacted dye and catalyst components.

    • Size-exclusion chromatography is a suitable method for removing small molecules from the labeled peptide.

    • Alternatively, reverse-phase HPLC can be used for purification, which also allows for the separation of labeled and unlabeled peptides.

Experimental Workflow for Peptide Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_peptide Dissolve Azide-Peptide mix Combine Peptide and Dye prep_peptide->mix prep_dye Dissolve this compound prep_dye->mix prep_reagents Prepare Catalyst & Reducing Agent Stocks add_catalyst Add Cu(I) Ligand and CuSO4 prep_reagents->add_catalyst mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (1-4h, RT, dark) initiate->incubate purify Purify Labeled Peptide (SEC or RP-HPLC) incubate->purify analyze Determine Degree of Labeling purify->analyze G A280 Absorbance at 280 nm (A₂₈₀) corrected_A280 Corrected A₂₈₀ A280->corrected_A280 A503 Absorbance at 503 nm (A₅₀₃) dye_conc Dye Concentration A503->dye_conc / ε_dye A503->corrected_A280 * CF₂₈₀ DOL Degree of Labeling (DOL) dye_conc->DOL peptide_conc Peptide Concentration corrected_A280->peptide_conc / ε_peptide peptide_conc->DOL G Kinase Active Kinase Phospho_Peptide Phosphorylated BDP FL-Peptide Kinase->Phospho_Peptide ATP ATP ATP->Phospho_Peptide BDP_Peptide BDP FL-Labeled Peptide Substrate BDP_Peptide->Phospho_Peptide ADP ADP Phospho_Peptide->ADP Fluorescence_Change Change in Fluorescence Signal Phospho_Peptide->Fluorescence_Change

References

BDP FL-PEG5-propargyl: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-propargyl is a highly efficient fluorescent probe for the labeling and visualization of biomolecules in fluorescence microscopy. This molecule consists of a bright and photostable boron-dipyrromethene (BDP FL) fluorophore, a five-unit polyethylene (B3416737) glycol (PEG5) spacer, and a terminal propargyl group. The BDP FL core provides excellent spectral properties in the fluorescein (B123965) (FITC) channel, while the hydrophilic PEG spacer enhances water solubility and reduces non-specific binding. The key feature of this probe is its terminal propargyl group, which allows for covalent attachment to azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

These characteristics make this compound an ideal tool for a variety of applications in cellular and molecular biology, including the visualization of newly synthesized proteins, glycoproteins, and other azide-labeled molecules within living or fixed cells.

Physicochemical and Spectroscopic Properties

A clear understanding of the probe's properties is essential for successful experimental design and data interpretation. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2093197-93-2[1]
Molecular Weight 549.42 g/mol [2]
Excitation Maximum (λex) 503 nm[1]
Emission Maximum (λem) 509 nm[1]
Molar Extinction Coefficient (ε) ~80,000-92,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.97[3]
Solubility Soluble in DMSO, DMF, DCM[1]

Key Applications in Fluorescence Microscopy

The primary application of this compound is the detection of azide-modified biomolecules in a two-step labeling procedure. A prominent example is the visualization of nascent proteins through bioorthogonal non-canonical amino acid tagging (BONCAT).[1][4] In this method, cells are first incubated with an amino acid analog containing an azide (B81097) group, such as L-azidohomoalanine (AHA), a surrogate for L-methionine. AHA is incorporated into newly synthesized proteins by the cellular translational machinery. Subsequently, the azide-tagged proteins are fluorescently labeled by reaction with this compound via CuAAC. This approach allows for the specific imaging of proteins synthesized within a defined time window.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with AHA

This protocol describes the incorporation of the azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate mammalian cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency in complete cell culture medium.

  • Methionine Starvation (Optional but Recommended): To enhance the incorporation of AHA, aspirate the complete medium, wash the cells once with pre-warmed PBS, and incubate them in methionine-free medium for 30-60 minutes.

  • AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-50 µM AHA. The optimal concentration may vary depending on the cell type and experimental goals.

  • Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) to allow for the incorporation of AHA into newly synthesized proteins. Shorter incubation times will label proteins synthesized during that specific window, while longer times will result in a larger population of labeled proteins.

  • Washing: After the incubation, aspirate the AHA-containing medium and wash the cells three times with PBS to remove any unincorporated AHA.

  • Proceed to Fixation and Permeabilization: The cells are now ready for fixation and subsequent fluorescent labeling with this compound.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Proteins

This protocol details the fluorescent labeling of azide-modified proteins in fixed and permeabilized cells using this compound.

Materials:

  • AHA-labeled cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • PBS

  • Mounting medium with DAPI (optional)

Reagent Preparation:

  • This compound stock solution (1 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • CuSO₄ stock solution (50 mM): Dissolve copper(II) sulfate pentahydrate in water. Store at room temperature.

  • THPTA stock solution (50 mM): Dissolve THPTA in water. Store at room temperature.

  • Sodium ascorbate stock solution (100 mM): Prepare fresh for each experiment by dissolving sodium ascorbate in water.

Procedure:

  • Fixation: Fix the AHA-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL final volume per coverslip, mix the following components in the order listed:

    • PBS: 89 µL

    • This compound (from 1 mM stock): 1 µL (final concentration: 10 µM)

    • CuSO₄ (from 50 mM stock): 2 µL (final concentration: 1 mM)

    • THPTA (from 50 mM stock): 2 µL (final concentration: 1 mM)

    • Sodium ascorbate (from 100 mM stock): 5 µL (final concentration: 5 mM)

    • Note: The final concentrations of the click reagents can be optimized for different cell types and labeling efficiencies.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): If desired, incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set suitable for BDP FL (e.g., a standard FITC filter set).

Visualizations

Experimental Workflow for Visualizing Newly Synthesized Proteins

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Fixation, Permeabilization & Labeling cluster_imaging Imaging start Plate Cells met_free Incubate in Methionine-Free Medium start->met_free aha_label Incubate with AHA met_free->aha_label wash1 Wash (3x PBS) aha_label->wash1 fix Fix (4% PFA) wash1->fix perm Permeabilize (0.5% Triton X-100) fix->perm click Click Reaction with This compound perm->click wash2 Wash (3x PBS) click->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image

Caption: Workflow for labeling and imaging of newly synthesized proteins.

Signaling Pathway: Protein Synthesis and BONCAT Labeling

protein_synthesis_boncat cluster_translation Protein Translation cluster_boncat BONCAT Labeling cluster_click_chemistry Click Chemistry Detection mrna mRNA ribosome Ribosome mrna->ribosome polypeptide Nascent Polypeptide Chain ribosome->polypeptide trna Aminoacyl-tRNA trna->ribosome azide_protein Azide-Labeled Protein polypeptide->azide_protein Incorporation aha AHA (Azide-Amino Acid) aha_trna AHA-tRNA aha->aha_trna aha_trna->ribosome labeled_protein Fluorescently Labeled Protein azide_protein->labeled_protein bdp_propargyl This compound (Alkyne-Fluorophore) bdp_propargyl->labeled_protein cu_catalyst Cu(I) Catalyst cu_catalyst->labeled_protein

Caption: Mechanism of BONCAT labeling and click chemistry detection.

Troubleshooting and Considerations

  • High Background:

    • Ensure thorough washing after AHA incubation and after the click reaction.

    • Optimize the concentration of this compound; lower concentrations may reduce background.

    • Ensure the sodium ascorbate solution is freshly prepared to maintain its reducing activity and minimize side reactions.

  • Low Signal:

    • Increase the incubation time with AHA to label more proteins.

    • Optimize the AHA concentration.

    • Ensure the click chemistry reagents are active and at the correct concentrations.

    • Check the fluorescence microscope filter sets and settings to ensure they are optimal for BDP FL.

  • Cell Viability (for live-cell applications):

    • Copper can be toxic to live cells. For live-cell imaging, it is crucial to use a copper-chelating ligand like THPTA to protect the cells and to minimize the incubation time and copper concentration.

    • Alternatively, consider using copper-free click chemistry reagents if live-cell imaging is the primary goal.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound for the sensitive and specific fluorescent labeling of biomolecules in a variety of microscopy applications.

References

Site-Specific Protein Labeling with BDP FL-PEG5-propargyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent probes is a powerful technique for studying protein function, localization, and dynamics. BDP FL-PEG5-propargyl is a versatile reagent designed for this purpose. It comprises a bright and photostable green-fluorescent BDP FL dye, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.[1][2][3] The propargyl group enables covalent attachment to azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][3] The PEG spacer enhances the water solubility of the dye and the resulting conjugate.[1][2][3][4][5] This document provides detailed application notes and protocols for the site-specific labeling of proteins using this compound.

Product Information

Table 1: Specifications of this compound and BDP FL Dye

PropertyThis compoundBDP FL (Core Dye)
CAS Number 2093197-93-2[3][4]Not Applicable
Molecular Formula C27H38BF2N3O6[3]C14H15BF2N2O2 (for BDP FL acid)[6]
Molecular Weight 549.42 g/mol [3][7]292.1 g/mol (for BDP FL acid)[6]
Excitation Maximum (λex) ~503 nm[1][8][9]~503-504 nm[1][6]
Emission Maximum (λem) ~509 nm[1][8][9]~509-514 nm[1][6]
Molar Extinction Coefficient (ε) Not specified for conjugate~85,000 - 92,000 M⁻¹cm⁻¹[1][6][8][9]
Quantum Yield (Φ) Not specified for conjugate~0.97[8][9]
Solubility Soluble in DMSO, DMF, DCM[4]Good in organic solvents (DMF, DMSO, DCM)[1]
Storage Store at -20°C in the dark[3][10]Store at -20°C in the dark[10]

Principle of Labeling

The site-specific labeling of a target protein with this compound is a two-step process. First, an azide-containing unnatural amino acid is incorporated into the protein of interest at a specific site using genetic code expansion techniques. This creates a unique chemical handle on the protein that is bio-orthogonal, meaning it does not react with other functional groups found in biological systems. The second step is the click chemistry reaction where the propargyl group of this compound reacts with the azide (B81097) group on the protein in the presence of a copper(I) catalyst to form a stable triazole linkage.

G Principle of Site-Specific Protein Labeling cluster_0 Step 1: Introduction of Azide Handle cluster_1 Step 2: Click Chemistry Reaction UAA Azide-containing Unnatural Amino Acid Protein Target Protein Expression UAA->Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Protein->Click_Reaction Reacts with BDP_Propargyl This compound BDP_Propargyl->Click_Reaction Labeled_Protein Fluorescently Labeled Protein Click_Reaction->Labeled_Protein Forms

Workflow for site-specific protein labeling.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of an Azide-Containing Unnatural Amino Acid

This protocol is a generalized procedure and may require optimization depending on the expression system and the specific unnatural amino acid used.

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired labeling site in the gene of the protein of interest (POI) by site-directed mutagenesis.

    • Obtain a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific azide-containing unnatural amino acid (e.g., p-azido-L-phenylalanine).

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with the plasmid containing the mutated POI gene and the plasmid for the orthogonal synthetase/tRNA pair.

  • Induction of Protein Expression:

    • Supplement the cell culture medium with the azide-containing unnatural amino acid (typically 1-10 mM).

    • Induce protein expression according to the specific expression system used.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • The resulting supernatant contains the azide-modified protein.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

  • Copper ligand (e.g., TBTA or BTTAA) stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10-50 µM).

    • Add the this compound stock solution to a final concentration of 2-5 molar excess over the protein.

    • Add the copper ligand to a final concentration of 100-500 µM.

    • Add the CuSO4 stock solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM.

G CuAAC Labeling Workflow Start Start with Azide-Modified Protein Add_Dye Add this compound Start->Add_Dye Add_Ligand Add Copper Ligand (e.g., TBTA) Add_Dye->Add_Ligand Add_Copper Add CuSO4 Add_Ligand->Add_Copper Add_Ascorbate Add Sodium Ascorbate (Initiates Reaction) Add_Copper->Add_Ascorbate Incubate Incubate at RT (1-2 hours, protected from light) Add_Ascorbate->Incubate Quench Quench Reaction (Optional, with EDTA) Incubate->Quench Purify Purify Labeled Protein Quench->Purify Analyze Downstream Analysis Purify->Analyze

Workflow for CuAAC Labeling.
Protocol 3: Purification of the Labeled Protein

It is crucial to remove unreacted this compound and copper catalyst from the labeled protein.

Method 1: Size Exclusion Chromatography (SEC)

  • Equilibrate a size exclusion column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).

  • Load the reaction mixture onto the column.

  • Collect the fractions containing the labeled protein, which will elute first.

  • Monitor the fractions by measuring the absorbance at 280 nm (for protein) and 503 nm (for BDP FL).

Method 2: Dialysis

  • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Dialyze against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.

Quantitative Analysis

Table 2: Representative Data for Labeling Efficiency and Analysis

ParameterTypical Value/RangeMethod of Determination
Labeling Efficiency > 80%Mass Spectrometry, SDS-PAGE with in-gel fluorescence
Degree of Labeling (DOL) 0.8 - 1.0UV-Vis Spectroscopy
Signal-to-Noise Ratio (Fluorescence Microscopy) > 10Image analysis software
Mean Fluorescence Intensity (Flow Cytometry) Varies with cell type and protein expressionFlow cytometry software

Note: The values in this table are representative and can vary depending on the protein, experimental conditions, and instrumentation.

Applications

Application 1: Fluorescence Microscopy

Protocol:

  • Cell Seeding and Labeling:

    • Seed cells expressing the azide-modified protein on coverslips.

    • Perform the CuAAC labeling reaction as described in Protocol 2 directly on the live or fixed and permeabilized cells.

    • Wash the cells extensively with PBS to remove unreacted reagents.

  • Fixation and Mounting (for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set suitable for BDP FL (e.g., FITC filter set).

    • Excitation: ~490-505 nm

    • Emission: ~510-540 nm

Application 2: Flow Cytometry

Protocol:

  • Cell Preparation and Labeling:

    • Harvest cells expressing the azide-modified protein.

    • Perform the CuAAC labeling reaction in suspension as described in Protocol 2.

    • Wash the cells by centrifugation and resuspension in PBS.

  • Flow Cytometry Analysis:

    • Resuspend the labeled cells in a suitable buffer for flow cytometry (e.g., FACS buffer).

    • Analyze the cells using a flow cytometer with a 488 nm laser for excitation and a standard FITC emission filter.

    • Include an unlabeled cell sample as a negative control.

G Downstream Applications Workflow Labeled_Protein Purified Labeled Protein Microscopy_Prep Prepare Sample for Microscopy (Live or Fixed Cells) Labeled_Protein->Microscopy_Prep Flow_Cytometry_Prep Prepare Cell Suspension Labeled_Protein->Flow_Cytometry_Prep SDS_PAGE SDS-PAGE and In-Gel Fluorescence Labeled_Protein->SDS_PAGE Mass_Spec Mass Spectrometry Labeled_Protein->Mass_Spec Microscopy_Imaging Fluorescence Microscopy (e.g., Confocal) Microscopy_Prep->Microscopy_Imaging Flow_Cytometry_Analysis Flow Cytometry Analysis Flow_Cytometry_Prep->Flow_Cytometry_Analysis

Workflow for downstream applications.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inefficient incorporation of unnatural amino acidOptimize unnatural amino acid concentration and expression time.
Inactive copper catalystUse freshly prepared sodium ascorbate solution.
Inaccessible labeling siteChoose a more solvent-exposed site for mutation.
High Background Fluorescence Incomplete removal of unreacted dyeImprove purification by using a larger column or more extensive dialysis.
Non-specific binding of the dyeInclude a blocking step (e.g., with BSA) for imaging applications.
Protein Precipitation High concentration of organic solvent (DMSO)Minimize the volume of the dye stock solution added.
Copper-induced aggregationUse a copper ligand and optimize copper concentration.

Conclusion

This compound is a high-performance fluorescent probe for the site-specific labeling of proteins. The combination of the bright and photostable BDP FL dye with the highly efficient and specific click chemistry reaction provides a powerful tool for a wide range of applications in cell biology, biochemistry, and drug discovery. The protocols provided in this document offer a starting point for the successful implementation of this technology. Optimization of the labeling conditions for each specific protein of interest is recommended to achieve the best results.

References

Application Notes and Protocols: Bioconjugation of BDP FL-PEG5-propargyl to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides with fluorescent dyes is critical for a multitude of applications in molecular biology, diagnostics, and therapeutics. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and bioorthogonal method for this purpose.[][2][3] This reaction forms a stable triazole linkage between an alkyne and an azide, characterized by high yields and mild reaction conditions.[][2]

BDP FL-PEG5-propargyl is a fluorescent labeling reagent ideally suited for this application. It features a bright and photostable BODIPY FL (BDP FL) fluorophore, a propargyl group for click chemistry conjugation, and a hydrophilic PEG5 spacer to enhance water solubility.[4][5][6] These application notes provide detailed protocols for the bioconjugation of this compound to azide-modified oligonucleotides via CuAAC, as well as an alternative strain-promoted azide-alkyne cycloaddition (SPAAC) method.

Product Information

Product NameThis compound
CAS Number 2093197-93-2[4]
Molecular Formula C27H38BF2N3O6[4]
Molecular Weight 549.42 g/mol [4]
Excitation Wavelength (λex) ~505 nm[7]
Emission Wavelength (λem) ~511 nm[7]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in the dark.[4]

Experimental Protocols

Two primary methods for the bioconjugation of this compound to azide-modified oligonucleotides are presented: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified oligonucleotide to the terminal alkyne of this compound using a copper(I) catalyst.

Workflow for CuAAC Bioconjugation

CuAAC_Workflow prep_oligo Prepare Azide- Modified Oligonucleotide reaction_setup Set up Click Reaction (Oligo + BDP + Catalyst) prep_oligo->reaction_setup prep_bdp Prepare BDP FL-PEG5- propargyl Solution prep_bdp->reaction_setup prep_cu_master Prepare Cu(I) Catalyst Master Mix prep_cu_master->reaction_setup incubation Incubate Reaction reaction_setup->incubation purification Purify Labeled Oligonucleotide incubation->purification analysis Analyze Product (HPLC, Mass Spec) purification->analysis

A schematic overview of the CuAAC workflow.

Materials

ReagentRecommended Concentration/Amount
Azide-Modified Oligonucleotide1 mM in nuclease-free water
This compound10 mM in DMSO
Copper(II) Sulfate (CuSO4)50 mM in nuclease-free water
BTTAA ligand50 mM in DMSO
Sodium Ascorbate (B8700270)50 mM in nuclease-free water (prepare fresh)[8]
Nuclease-free water
DMSO

Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-modified oligonucleotide, this compound, CuSO4, and BTTAA as described in the table above.

    • Crucially, prepare the sodium ascorbate solution fresh for each experiment to ensure its reducing activity.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 6 µL of 1 mM azide-modified oligonucleotide

      • 1.8 µL of 10 mM this compound stock (3 equivalents)

      • 16.2 µL of nuclease-free water

    • Vortex the mixture gently.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst master mix by combining equal volumes of the 50 mM CuSO4 and 50 mM BTTAA solutions.

    • Just before adding to the reaction, add an equal volume of the freshly prepared 50 mM sodium ascorbate to the CuSO4/BTTAA mixture. This reduces Cu(II) to the active Cu(I) state.

    • Immediately add 6 µL of the activated catalyst master mix to the oligonucleotide/BDP FL mixture.

  • Incubation:

    • Mix the reaction thoroughly by pipetting up and down.

    • Incubate the reaction at room temperature for 1-4 hours or overnight in the dark.[2][3] Reaction completion can be monitored by HPLC.

  • Purification:

    • Purify the labeled oligonucleotide from excess reagents using methods such as ethanol (B145695) precipitation or HPLC.[3][8]

Quantitative Summary for CuAAC Protocol

ComponentStock ConcentrationVolume per ReactionFinal Concentration/AmountEquivalents (relative to Oligo)
Azide-Modified Oligonucleotide1 mM6 µL200 µM1
This compound10 mM1.8 µL600 µM3
CuSO450 mM2 µL (in master mix)~3.3 mM~17
BTTAA50 mM2 µL (in master mix)~3.3 mM~17
Sodium Ascorbate50 mM2 µL (in master mix)~3.3 mM~17
Nuclease-free Water-16.2 µL--
Total Volume 30 µL
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for applications where the presence of copper may be detrimental, such as in living cells.[][9] This protocol requires the use of a strain-promoted alkyne, such as one containing a dibenzocyclooctyne (DBCO) group, instead of a terminal alkyne. Therefore, for this protocol, a DBCO-modified BDP FL derivative would be used in place of this compound.

// Nodes prep_oligo [label="Prepare Azide-\nModified Oligonucleotide", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_dbco [label="Prepare BDP FL-DBCO\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_setup [label="Set up Click Reaction\n(Oligo + BDP-DBCO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purify Labeled\nOligonucleotide", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analyze Product\n(HPLC, Mass Spec)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_oligo -> reaction_setup; prep_dbco -> reaction_setup; reaction_setup -> incubation; incubation -> purification; purification -> analysis; }

References

Troubleshooting & Optimization

Troubleshooting low yield in copper-catalyzed click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring your experiments are successful.

Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments in a question-and-answer format.

Question 1: Why am I getting low to no yield of my desired product?

Low or non-existent yield is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)).[1] This species is readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1][2]

    • Solution: Always use a reducing agent, most commonly sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[1][3] It is highly recommended to prepare the sodium ascorbate solution fresh for each experiment.[4] Additionally, degassing solvents by sparging with an inert gas (e.g., nitrogen or argon) and running the reaction under an inert atmosphere can significantly improve yields by minimizing oxygen exposure.[1][5]

  • Ligand Issues: A ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][6] Using an inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.

    • Solution: For reactions in aqueous media, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[1][7] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] A 5:1 ratio is often recommended for bioconjugations to protect biomolecules from oxidation.[8][9] It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1][7]

  • Reagent Impurity or Degradation: The purity of the azide (B81097), alkyne, and solvents can critically impact the reaction outcome.

    • Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials. Verify the integrity of your azide and alkyne using methods like NMR or mass spectrometry.[5]

  • Substrate-Specific Problems:

    • Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction down.[1]

      • Solution: For sterically hindered substrates, increasing the reaction time or temperature (e.g., 50-60°C) may improve the yield.[5]

    • Copper-Coordinating Functional Groups: Functional groups on your substrates, such as thiols (cysteine) or histidines, can chelate the copper catalyst and inhibit the reaction.[1][8]

      • Solution: To overcome this, you can increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II) to occupy the coordinating sites.[1][8]

  • Incorrect Stoichiometry: The ratio of your azide and alkyne is important for driving the reaction to completion.

    • Solution: While a 1:1 ratio is standard, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (typically the less valuable one) can improve the yield.[1]

Question 2: My reaction is very slow or does not go to completion. What can I do?

Incomplete conversion often points to issues with reaction kinetics or catalyst deactivation over time.

  • Low Reactant Concentration: The rate of a CuAAC reaction is dependent on the concentration of the reactants. Very dilute solutions will naturally react slower.[5]

    • Solution: If your experimental design allows, increase the concentration of your azide and alkyne substrates.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for the reaction to proceed to completion in a reasonable timeframe.

    • Solution: Try increasing the concentration of the copper catalyst and its corresponding ligand.[5] Copper concentrations are generally kept between 50 and 100 µM for bioconjugation.[9]

  • Product Precipitation: If the triazole product is insoluble in the reaction solvent, it may precipitate out, effectively halting the reaction.[5]

    • Solution: Observe the reaction mixture for any precipitate formation. If this occurs, a different solvent or a co-solvent system (e.g., water/DMSO, water/t-BuOH) may be required to maintain solubility.[5][7]

Question 3: I see my desired product, but my sample is contaminated with side products and impurities. How can I fix this?

Side reactions can compete with your main reaction, reducing yield and complicating purification.

  • Alkyne Homocoupling (Glaser Coupling): The most common side reaction is the copper-catalyzed dimerization of terminal alkynes.[8] This is particularly prevalent in the presence of oxygen.

    • Solution: Rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere is the best way to minimize this side reaction.[5][8] Ensuring a sufficient concentration of the reducing agent (sodium ascorbate) also helps.

  • Biomolecule Degradation: In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can damage sensitive biomolecules like proteins or DNA.[3]

    • Solution: Add a scavenger like aminoguanidine (B1677879) to the reaction mixture.[8][9] Aminoguanidine intercepts reactive byproducts of ascorbate oxidation that can otherwise modify proteins.[9] Using an excess of a stabilizing ligand also helps protect the biomolecule.[8]

  • Residual Copper: Residual copper can be toxic to cells and interfere with downstream applications, such as mass spectrometry.[3] It can also cause samples to appear as a brown or green pellet.[10][11]

    • Solution: After the reaction, add a copper chelator like EDTA or use a copper-scavenging resin to remove residual copper from the product mixture.[3]

Troubleshooting and Experimental Workflow Diagrams

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst 1. Check Catalyst Activity start->check_catalyst is_catalyst_ok Is Catalyst Active? check_catalyst->is_catalyst_ok catalyst_solutions Degas Solvents Use Fresh Sodium Ascorbate Run under Inert Atmosphere is_catalyst_ok->catalyst_solutions No check_ligand 2. Check Ligand is_catalyst_ok->check_ligand Yes catalyst_solutions->check_ligand is_ligand_ok Correct Ligand & Ratio? check_ligand->is_ligand_ok ligand_solutions Use appropriate ligand (e.g., THPTA) Optimize Ligand:Cu Ratio (1:1 to 5:1) Pre-mix Ligand and Copper is_ligand_ok->ligand_solutions No check_reagents 3. Check Reagents is_ligand_ok->check_reagents Yes ligand_solutions->check_reagents are_reagents_ok Purity & Stoichiometry OK? check_reagents->are_reagents_ok reagent_solutions Verify Reagent Purity (NMR/MS) Use Slight Excess of One Reagent are_reagents_ok->reagent_solutions No check_conditions 4. Check Conditions are_reagents_ok->check_conditions Yes reagent_solutions->check_conditions are_conditions_ok Substrate Issues? check_conditions->are_conditions_ok condition_solutions Increase Temp/Time for Steric Hindrance Increase Catalyst for Coordinating Groups are_conditions_ok->condition_solutions Yes success Yield Improved are_conditions_ok->success No condition_solutions->success

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Experimental_Workflow prep_reagents 1. Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Na-Ascorbate) premix 2. Pre-mix CuSO₄ and Ligand (e.g., THPTA) in buffer prep_reagents->premix add_substrates 3. Combine Azide and Alkyne Substrates in Reaction Vessel premix->add_substrates add_catalyst 4. Add Premixed CuSO₄/Ligand Solution add_substrates->add_catalyst initiate 5. Initiate Reaction by Adding Fresh Sodium Ascorbate Solution add_catalyst->initiate incubate 6. Incubate Reaction (Room Temp or Gentle Heating) Under Inert Atmosphere initiate->incubate

Caption: Recommended experimental workflow and order of addition for CuAAC reactions.

Data Summary Tables

Table 1: Typical Reagent Concentrations and Ratios for CuAAC Bioconjugation

Reagent ComponentStock ConcentrationFinal Concentration / RatioNotes
Copper Source
Copper(II) Sulfate (B86663) (CuSO₄)20 mM in water50 - 500 µMMost common and convenient source.[9][12]
Ligand
THPTA50 mM in waterLigand:Cu ratio of 5:1Recommended for aqueous bioconjugations to stabilize Cu(I) and protect biomolecules.[1][8][9]
Reducing Agent
Sodium Ascorbate100 mM in water1 - 5 mM (10-50 eq. to Cu)Must be prepared fresh. Added last to initiate the reaction.[1][9][12]
Reactants
Azide SubstrateVariesVaries (e.g., 25 - 100 µM)A slight excess of one reactant can drive the reaction.[1][12]
Alkyne SubstrateVariesVaries (e.g., 25 - 500 µM)
Optional Additive
Aminoguanidine100 mM in water1 mMRecommended for protein conjugations to prevent oxidative damage.[8][9]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution(s)
Low / No Yield Cu(I) catalyst oxidationDegas solvents, use fresh sodium ascorbate, work under inert atmosphere.[1][5]
Inappropriate ligand/ratioUse THPTA for aqueous reactions; maintain a 5:1 ligand:copper ratio.[1][9]
Substrate coordinating groupsIncrease catalyst/ligand concentration; add sacrificial Zn(II) or Ni(II).[1][8]
Slow Reaction Low reactant concentrationIncrease concentration of azide and/or alkyne if possible.[5]
Insufficient catalystIncrease loading of both copper and ligand.[5]
Side Products Alkyne homocouplingEnsure rigorous oxygen exclusion and sufficient reducing agent.[8]
Biomolecule degradationAdd aminoguanidine to the reaction mixture.[8][9]
Purification Issues Residual CopperAdd a chelator (e.g., EDTA) post-reaction or use a copper scavenging resin.[3]

Experimental Protocols

Protocol 1: General Protocol for CuAAC in an Aqueous Buffer (Bioconjugation)

This protocol is a starting point and may require optimization for specific substrates.

  • Prepare Stock Solutions:

    • Azide-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) or DMSO.

    • Alkyne-containing molecule in DMSO or buffer.

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[1]

    • Ligand (e.g., THPTA): 50 mM in deionized water.[1]

    • Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh immediately before use. [1]

    • Aminoguanidine (Optional): 100 mM in deionized water.[8]

  • Degas Solvents:

    • Before use, thoroughly degas all aqueous buffers by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[5]

  • Reaction Setup (Example for 500 µL final volume):

    • In a microcentrifuge tube, add the azide and alkyne substrates to the degassed buffer.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM and a 5:1 ligand ratio, you would add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[8][9] Let this mixture stand for 1-2 minutes.

    • Add the copper/ligand mixture to the reaction tube containing the substrates.

    • If using, add the aminoguanidine solution (e.g., 5 µL for a 1 mM final concentration).[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL for a 5 mM final concentration).[7][8]

  • Incubation:

    • Gently mix the reaction and cap the tube to minimize oxygen re-entry.[8]

    • Allow the reaction to proceed at room temperature. Reaction times can vary from a few minutes to several hours, depending on the substrates.[1] Monitor progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the CuAAC reaction? The most convenient and widely used copper source is Copper(II) sulfate (CuSO₄) combined with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[8][13] While Cu(I) salts like CuI or CuBr can be used directly, they are less stable and more sensitive to oxidation.[13]

Q2: Does the order of reagent addition matter? Yes, the order of addition is critical for optimal results. It is strongly recommended to pre-mix the copper source (CuSO₄) and the stabilizing ligand before adding them to the substrates. The reducing agent (sodium ascorbate) should always be added last to initiate the reaction.[7] This prevents the premature reduction and precipitation of copper before it can be stabilized by the ligand.[7]

Q3: Can I perform this reaction without a ligand? While the reaction can proceed without a ligand, it is generally not recommended, especially for bioconjugations or reactions at low concentrations.[2] Ligands like THPTA significantly accelerate the reaction rate, stabilize the Cu(I) catalyst against oxidation and disproportionation, and can protect sensitive biomolecules from copper-mediated damage.[1][2][8]

Q4: What is the optimal pH for the CuAAC reaction? The CuAAC reaction is robust and proceeds well over a broad pH range, typically between 4 and 12.[3][5] For most bioconjugation applications, a pH of 7-8 is ideal to maintain the stability and integrity of the biomolecules involved.[5]

Q5: My reaction works, but the cleanup is difficult. Any suggestions? Difficulty in cleanup can arise from residual copper or excess reagents. To remove copper, treat the reaction mixture with a chelating agent like EDTA or pass it through a copper-scavenging resin.[3] If one of your starting materials is in large excess, consider using a resin-bound version of that reagent or a scavenger resin designed to remove it post-reaction. Standard purification techniques like dialysis, size-exclusion chromatography, or HPLC are also commonly used for purifying bioconjugates.[10]

References

How to prevent photobleaching of BDP FL dye in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of BDP FL dye in microscopy experiments.

Troubleshooting Guide

Problem: My BDP FL signal is fading rapidly during image acquisition.

This is a classic case of photobleaching, where the fluorescent dye is irreversibly damaged by the excitation light. Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Optimize Imaging Parameters

The first and simplest approach is to minimize the amount of light hitting your sample.

ParameterRecommendationRationale
Excitation Light Intensity Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.Reduces the rate of photon absorption by the fluorophore, thereby decreasing the probability of photochemical damage.
Exposure Time Keep the camera exposure time as short as possible.Minimizes the duration the sample is illuminated for each frame.
Pinhole Size (Confocal) Open the pinhole slightly.While this reduces optical sectioning, it can increase signal detection, allowing for a reduction in laser power.
Detector Gain Increase the detector gain or camera sensitivity.Amplifies the detected signal, allowing for lower excitation intensity.
Imaging Mode Use a more sensitive camera or detector. For live-cell imaging, consider using techniques like spinning disk confocal or light-sheet microscopy which are generally less phototoxic.These methods often require lower light doses compared to traditional confocal microscopy.

Step 2: Employ Antifade Reagents

Antifade reagents are mounting media or additives that reduce photobleaching by scavenging for reactive oxygen species (ROS).

For Fixed Samples:

A variety of commercial antifade mounting media are available. The choice of reagent can impact the photostability of BDP FL.

Antifade Reagent TypeKey Components (Examples)Reported Performance with BODIPY Dyes
Commercial Mountants ProLong™ Gold, VECTASHIELD®, Fluoromount-G™Performance can be variable. Some reports suggest that amine-containing antifades like p-phenylenediamine (B122844) (PPD), found in some formulations, may not be optimal for BODIPY dyes. It is recommended to test a few options for your specific application.
DIY Antifade Media n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol/PBS solution.These are commonly used ROS scavengers that can be effective. NPG is a well-established antifade agent.[1]

For Live-Cell Imaging:

Specialized live-cell antifade reagents are required as traditional mounting media are toxic to live cells.

ReagentMechanismConsiderations
ProLong™ Live Antifade Reagent Utilizes an enzymatic system to reduce photobleaching.[2]Compatible with a wide range of fluorescent dyes and proteins.
Oxygen Scavenging Systems See detailed protocol below.Highly effective for single-molecule imaging and demanding applications.

Step 3: Advanced Photostabilization for Demanding Applications

For experiments requiring high-intensity illumination or long-term imaging (e.g., single-molecule studies), an oxygen scavenging system combined with a reducing and oxidizing system (ROXS) can dramatically enhance BDP FL stability.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to my BDP FL dye?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like BDP FL, caused by exposure to excitation light.[3] When the dye absorbs light, it enters an excited state. In this state, it can react with other molecules, particularly oxygen, to generate reactive oxygen species (ROS). These ROS can then chemically modify the dye, rendering it non-fluorescent.[4]

Q2: How does BDP FL photostability compare to other common green dyes like FITC and Alexa Fluor 488?

A2: BDP FL is generally considered to be significantly more photostable than fluorescein (B123965) (FITC).[5] Alexa Fluor 488 is also known for its high photostability and is often considered a superior alternative to FITC.[6] While direct quantitative comparisons can be application-dependent, both BDP FL and Alexa Fluor 488 are excellent choices for experiments where photostability is a concern.

Q3: Can I use any antifade reagent with BDP FL?

A3: While many antifade reagents are marketed as being compatible with a broad range of dyes, their effectiveness can vary. Some anecdotal evidence suggests that antifade reagents containing p-phenylenediamine (PPD) might not be the best choice for BODIPY dyes. It is always recommended to empirically test a few different antifade reagents for your specific experimental conditions.

Q4: My sample is fixed. Which commercial antifade mounting medium is best for BDP FL?

A4: There is limited direct comparative data for BDP FL with various commercial antifades. However, popular choices that are compatible with a wide array of fluorochromes include the ProLong™ Gold and VECTASHIELD® product lines.[7][8] Given the potential for variability, testing more than one type of mounting medium is advisable.

Q5: I am doing live-cell imaging. What are my options to reduce photobleaching?

A5: For live-cell imaging, you must use reagents that are non-toxic. Commercial options like ProLong™ Live Antifade Reagent are available.[2] For more demanding applications, implementing an oxygen scavenging system with redox mediators is a highly effective strategy. Additionally, optimizing your imaging parameters to use the lowest possible light dose is crucial for live-cell experiments to avoid both photobleaching and phototoxicity.

Experimental Protocols

Protocol 1: Advanced Photostabilization of BDP FL using an Oxygen Scavenging System and ROXS

This protocol is adapted from studies demonstrating a significant increase in the photostability of single BDP FL molecules and is suitable for demanding imaging applications such as single-molecule tracking.

Materials:

  • Imaging Buffer (Buffer T): 100 mM TRIS HCl (pH 7.5), 250 mM NaCl

  • Oxygen Scavenger System:

    • Protocatechuic acid (PCA)

    • Protocatechuate-3,4-dioxygenase (PCD)

  • Reducing and Oxidizing System (ROXS):

    • Ascorbic acid (reducing agent)

    • Methyl viologen (oxidizing agent)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of PCA in Buffer T.

    • Prepare stock solutions of ascorbic acid and methyl viologen in Buffer T.

    • The PCD enzyme should be stored according to the manufacturer's instructions and diluted in Buffer T just before use.

  • Prepare the Final Imaging Medium (with Oxygen Scavenger and ROXS):

    • To your BDP FL-labeled sample in Buffer T, add the components in the following order, mixing gently after each addition:

      • PCA to a final concentration of 2.5 mM.

      • Ascorbic acid to a final concentration of 1 mM.

      • Methyl viologen to a final concentration of 100 µM.

      • PCD to a final concentration of 50 nM.

    • Use the imaging medium immediately after preparation.

  • Image Acquisition:

    • Image the sample using your fluorescence microscope. This system has been shown to increase the lifetime of BDP FL from less than 20 milliseconds in a standard buffer to approximately 500 milliseconds under continuous illumination.

Quantitative Comparison of BDP FL Photostability with and without Advanced Photostabilization

ConditionPhotostability Metric (Lifetime before photobleaching)Reference
Standard Buffer (Buffer T) < 20 ms
Buffer T with Oxygen Scavenger and ROXS ~500 ms

Visualizations

photobleaching_pathway S0 BDP FL (Ground State) S1 BDP FL (Excited Singlet State) S0->S1 Excitation Light (Photon Absorption) S1->S0 Fluorescence T1 BDP FL (Excited Triplet State) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + Oxygen Bleached Photobleached BDP FL (Non-fluorescent) ROS->Bleached Oxidation of BDP FL troubleshooting_workflow start Rapid Signal Fading (Photobleaching) optimize_imaging Step 1: Optimize Imaging Parameters (Reduce light exposure) start->optimize_imaging check1 Is photobleaching still significant? optimize_imaging->check1 antifade Step 2: Use Antifade Reagents check2 Is photostability sufficient? antifade->check2 advanced Step 3: Advanced Photostabilization (e.g., ROXS) end Problem Solved advanced->end check1->antifade Yes check1->end No check2->advanced No (for demanding applications) check2->end Yes

References

Technical Support Center: BDP FL-PEG5-Propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the aggregation of BDP FL-PEG5-propargyl and its conjugates during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a fluorescent labeling reagent composed of three key parts:

  • BDP FL: A bright and photostable borondipyrromethene fluorescent dye.

  • PEG5: A five-unit polyethylene (B3416737) glycol linker that increases hydrophilicity.

  • Propargyl: A terminal alkyne group that enables covalent attachment to azide-containing molecules via "click chemistry."

Despite the presence of a hydrophilic PEG linker, the BDP FL dye core is inherently hydrophobic. At high concentrations, in aqueous solutions, or in buffers with high ionic strength, these hydrophobic cores can interact with each other, leading to the formation of non-fluorescent aggregates. This phenomenon is known as aggregation-caused quenching (ACQ).

Q2: What are the common signs of this compound aggregation?

A2: Signs of aggregation can manifest at various stages of your experiment:

  • Stock Solutions: Precipitate formation or visible particulates in your stock solution, especially after freeze-thaw cycles.

  • Reaction Mixtures: Cloudiness or precipitation in your conjugation reaction.

  • Purification: Difficulty in purifying the conjugate, with the product potentially eluting in the void volume during size-exclusion chromatography (SEC).

  • Final Product: Reduced fluorescence intensity of the final conjugate compared to expected values, and poor solubility of the lyophilized product.

Q3: How can I prevent aggregation when preparing my this compound stock solution?

A3: Proper preparation and storage of your stock solution are critical. This compound is soluble in organic solvents.[1]

  • Recommended Solvents: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in the recommended organic solvent.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: Can the click chemistry reaction conditions contribute to aggregation?

A4: Yes, several factors in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can promote aggregation:

  • High Concentrations: High concentrations of the this compound reagent or the molecule it is being conjugated to can increase the likelihood of intermolecular interactions.

  • Solvent Composition: Adding the organic stock solution of the dye too quickly to an aqueous buffer can cause it to precipitate. The final concentration of the organic solvent in the reaction mixture should be kept low, typically under 20%, to avoid precipitation of proteins.

  • Copper Catalyst: The copper (I) catalyst used in CuAAC can sometimes interact with biomolecules and promote aggregation.

Q5: Are there additives I can use to prevent aggregation in my reaction?

A5: Yes, non-ionic surfactants are commonly used to prevent the aggregation of hydrophobic molecules in aqueous solutions.

  • Recommended Surfactants: Tween-20 or Triton X-100 can be effective.

  • Working Concentrations: Start with a low concentration, typically below the critical micelle concentration (CMC), and optimize as needed. See the table below for starting recommendations.

Troubleshooting Guides

Issue 1: Precipitate is observed in the this compound stock solution.
Potential Cause Troubleshooting Step Expected Outcome
Solvent has absorbed water Use fresh, anhydrous DMSO or DMF to prepare a new stock solution.The dye should fully dissolve without forming a precipitate.
Concentration is too high Dilute the stock solution with additional anhydrous solvent.The precipitate should dissolve. For future preparations, use a lower starting concentration.
Improper storage Prepare fresh aliquots and ensure they are tightly sealed and stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.New aliquots should remain clear upon proper storage and handling.
Issue 2: The click chemistry reaction mixture becomes cloudy or a precipitate forms.
Potential Cause Troubleshooting Step Expected Outcome
Reagent concentration is too high Decrease the concentration of the this compound and/or the azide-containing molecule.A clear reaction mixture.
"Salting out" effect If using a high salt buffer, consider reducing the salt concentration or performing a buffer exchange prior to adding the dye.Improved solubility of the reactants in the reaction buffer.
Rapid addition of organic stock Add the this compound stock solution dropwise to the aqueous reaction buffer while gently vortexing.The dye should remain in solution without precipitating.
Aggregation of the biomolecule Optimize buffer conditions (pH, ionic strength) for your specific biomolecule to ensure its stability.The biomolecule remains soluble throughout the reaction.
Insufficient organic co-solvent If the reactants are very hydrophobic, a small amount of a water-miscible co-solvent like DMSO or DMF might be necessary. Keep the final concentration below 20% to avoid protein denaturation.A clear and homogenous reaction mixture.
Use of a non-ionic surfactant Add a low concentration of Tween-20 or Triton X-100 to the reaction buffer.The surfactant will help to solubilize the hydrophobic dye and prevent aggregation.

Data Presentation

Table 1: Recommended Starting Concentrations for Anti-Aggregation Additives

Additive Recommended Starting Concentration Critical Micelle Concentration (CMC) Notes
Tween-20 0.01% - 0.05% (v/v)~0.007% in PBS[2]Generally milder and preferred for fluorescence studies as Triton X-100 has UV absorbance.[3]
Triton X-100 0.01% - 0.05% (v/v)~0.015% in PBS[4]Can be more effective but may interfere with certain downstream applications.

Note: The optimal concentration may vary depending on the specific experimental conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

  • Vortex gently until the dye is completely dissolved. If necessary, sonicate for a few minutes.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Click Chemistry Reaction with Aggregation Prevention
  • Prepare the azide-containing biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4). Ensure the biomolecule is at a concentration that maintains its solubility and stability.

  • (Optional) Add a non-ionic surfactant, such as Tween-20, to the reaction buffer to a final concentration of 0.01-0.05%.

  • Prepare the click chemistry catalyst solution. This typically involves a copper (II) sulfate (B86663) source, a reducing agent like sodium ascorbate, and a copper-chelating ligand (e.g., THPTA).

  • Thaw an aliquot of the this compound stock solution and allow it to reach room temperature.

  • Slowly add the desired amount of the this compound stock solution to the reaction mixture containing the biomolecule while gently vortexing.

  • Add the catalyst solution to initiate the reaction.

  • Incubate the reaction at room temperature or 37°C, protected from light, for the desired amount of time (typically 1-4 hours).

  • Proceed to the purification step to remove excess dye and catalyst.

Protocol 3: Purification of BDP FL-Conjugates and Removal of Aggregates

A. Size-Exclusion Chromatography (SEC)

SEC is a suitable method for removing unreacted dye and can also separate aggregates from the desired monomeric conjugate.

  • Equilibrate a size-exclusion chromatography column (e.g., a desalting column or a high-resolution SEC column) with the desired final buffer.

  • Load the completed reaction mixture onto the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and monitor the elution profile by absorbance at 280 nm (for protein) and the absorbance maximum of BDP FL (~503 nm).

  • The first peak to elute is typically aggregates, followed by the desired conjugate, and finally the unreacted small molecule dye.

B. Hydrophobic Interaction Chromatography (HIC)

HIC is particularly effective at removing aggregates, as they are generally more hydrophobic than the monomeric form.[3][5][6][7]

  • Equilibrate the HIC column with a high-salt binding buffer. The salt type and concentration will need to be optimized for your specific conjugate.

  • Adjust the salt concentration of your sample to match the binding buffer.

  • Load the sample onto the column.

  • Wash the column with the binding buffer to remove any unbound material.

  • Elute the bound species using a decreasing salt gradient. Aggregates will typically elute at a lower salt concentration than the monomeric conjugate.

  • Collect and analyze fractions to identify those containing the pure, non-aggregated conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis stock_prep Prepare this compound Stock Solution mix_reagents Mix Biomolecule and Dye stock_prep->mix_reagents reagent_prep Prepare Biomolecule and Reaction Buffer reagent_prep->mix_reagents add_catalyst Add Click Chemistry Catalyst mix_reagents->add_catalyst incubation Incubate Reaction add_catalyst->incubation purification Purify Conjugate (SEC or HIC) incubation->purification analysis Characterize Final Conjugate purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_prevention Preventative Measures cluster_removal Removal of Aggregates start Aggregation Observed? lower_conc Lower Reagent Concentrations start->lower_conc Yes add_surfactant Add Non-ionic Surfactant (e.g., Tween-20) start->add_surfactant Yes optimize_buffer Optimize Buffer (pH, Ionic Strength) start->optimize_buffer Yes slow_addition Slow, Dropwise Addition of Dye Stock start->slow_addition Yes sec Size-Exclusion Chromatography (SEC) lower_conc->sec hic Hydrophobic Interaction Chromatography (HIC) lower_conc->hic add_surfactant->sec add_surfactant->hic optimize_buffer->sec optimize_buffer->hic slow_addition->sec slow_addition->hic end Pure, Monomeric Conjugate sec->end hic->end

Caption: Troubleshooting logic for addressing aggregation issues.

References

Improving the efficiency of BDP FL-PEG5-propargyl click reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BDP FL-PEG5-propargyl Click Reaction

Welcome to the technical support center for the this compound click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the efficiency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound click reaction?

The this compound click reaction is a specific type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] In this reaction, the propargyl group (a terminal alkyne) on the BDP FL-PEG5 molecule covalently links with an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole ring.[3] The BDP FL moiety is a bright, photostable green fluorescent dye (BODIPY FL), and the PEG5 linker is a five-unit polyethylene (B3416737) glycol spacer that increases the hydrophilicity and solubility of the labeled molecule.[4][5]

Q2: What are the critical components for a successful CuAAC reaction?

A successful CuAAC reaction requires several key components:

  • Alkyne and Azide (B81097): The two molecules to be conjugated.

  • Copper(I) Catalyst: The active catalytic species. This is typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.[6][7]

  • Reducing Agent: Most commonly, sodium ascorbate (B8700270) is used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[6][8][9]

  • Copper Ligand: A ligand, such as THPTA or TBTA, is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[7][10][11]

  • Appropriate Solvent: The solvent must solubilize all reactants. Common systems include aqueous buffers, often with co-solvents like DMSO or t-BuOH.[12]

Q3: Which copper ligand should I choose for my experiment?

The choice of ligand is critical and depends on your experimental system, particularly the solvent. Ligands stabilize the catalytic Cu(I) ion, prevent oxidation, and increase reaction rates.[7][11]

  • For Aqueous/Biological Systems: Water-soluble ligands are essential. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended for bioconjugation in aqueous buffers due to its excellent water solubility and ability to protect biomolecules.[6][13] BTTAA and BTTES are newer-generation ligands that can offer even faster kinetics and higher biocompatibility at lower copper concentrations.[11][14][15]

  • For Organic Solvents: TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice, although it has poor water solubility.[11][13]

Table 1: Comparison of Common CuAAC Accelerating Ligands

LigandRecommended ApplicationKey Properties
THPTA Aqueous / BioconjugationHigh water solubility, protects biomolecules, standard for biological click chemistry.[6][13]
BTTAA Aqueous / In VivoVery high reaction kinetics and biocompatibility; effective at very low copper concentrations.[11][14]
BTTES Aqueous / In VivoHigh reaction kinetics and biocompatibility; good balance of reactivity and solubility.[11][14]
TBTA Organic SolventsVery high reaction kinetics but low water solubility and higher cytotoxicity.[11][13]

Q4: Why is my fluorescence signal weak after the click reaction?

Weak fluorescence can stem from several issues beyond low reaction yield. BODIPY dyes are sensitive to their environment. Aggregation of the dye molecules, which can occur in aqueous solutions, often leads to self-quenching and reduced fluorescence. The presence of proteins like bovine serum albumin (BSA) has been shown to disaggregate BODIPY dyes, leading to a substantial increase in fluorescence.[16][17] Ensure your final product is fully solubilized and consider including a carrier protein or surfactant in your buffer if aggregation is suspected.

Troubleshooting Guide

This guide addresses common problems encountered during the this compound click reaction.

Problem 1: Low or No Product Yield This is the most frequent issue and can be caused by multiple factors.

Possible Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[10] 1. Degas all buffers and solvents by bubbling with argon or nitrogen before use.[12] 2. Prepare fresh sodium ascorbate solution for each experiment, as it degrades in solution.[1][18] 3. Use a stabilizing ligand (like THPTA for aqueous reactions) to protect the Cu(I).[10][11] A 5:1 ligand-to-copper ratio is often recommended.[8]
Suboptimal Reagent Concentrations Reaction rates are concentration-dependent. 1. Increase reactant concentrations if they are too low (e.g., in the low micromolar range).[19] 2. Increase catalyst loading. A final CuSO₄ concentration between 50-200 µM is a good starting point for bioconjugations.[8][20] 3. Ensure a sufficient excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper) is present to maintain the reducing environment.
Poor Reactant Solubility If reactants are not fully dissolved, the reaction will be inefficient. 1. Add a co-solvent like DMSO, DMF, or t-BuOH to improve solubility.[12][19] 2. Gently heat the reaction (e.g., to 40-50°C) to aid solubility and increase the reaction rate, but be mindful of the stability of your biomolecules.[10]
Interference from Buffer Components Certain molecules can chelate copper and inhibit the reaction. 1. Avoid Tris buffer. Phosphate (B84403) (PBS) or HEPES buffers are generally preferred.[10] 2. If your biomolecule has copper-chelating groups (e.g., histidine tags, free thiols), increase the copper and ligand concentration or add a sacrificial metal like Zn(II).[19][20]

Problem 2: Presence of Multiple Products or Side Reactions

Possible Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This side reaction can occur if the Cu(I) catalyst is oxidized. It results in a dimer of your this compound reagent. 1. Increase the concentration of the reducing agent (sodium ascorbate) to maintain a reducing environment.[12] 2. Thoroughly degas your reaction mixture to remove oxygen.
Biomolecule Degradation Copper and ascorbate can generate reactive oxygen species (ROS) that may damage proteins or nucleic acids.[9] 1. Use a protective ligand like THPTA, which is known to reduce ROS-mediated damage.[13] 2. Add aminoguanidine (final concentration ~5 mM) to the reaction. It acts as an additive to trap byproducts from ascorbate oxidation that can modify proteins.[8][20] 3. Minimize reaction time by optimizing conditions for faster kinetics.

Problem 3: Difficulty with Product Purification

Possible Cause Recommended Solution
Removal of Copper Catalyst Residual copper can interfere with downstream applications and cause sample degradation. 1. Chelate the copper by adding EDTA to the reaction mixture upon completion.[10] 2. For biomolecules, use size-exclusion chromatography or molecular weight cut-off (MWCO) centrifugation to separate the labeled product from small molecules like the catalyst, ligand, and excess dye.[21]
Separating Labeled Product from Excess Dye Unreacted this compound can cause high background signals. 1. Use a slight excess of the limiting reagent (usually the more precious biomolecule) to ensure all the fluorescent probe is consumed. 2. Purify using chromatography (e.g., HPLC, FPLC) that can resolve the labeled product from the unreacted dye.

Diagrams and Workflows

// Connections prep_azide -> mix; prep_alkyne -> mix; prep_cat -> mix; mix -> degas; degas -> initiate; prep_red -> initiate; initiate -> react; react -> quench; quench -> purify; purify -> analyze; } . Caption: General experimental workflow for the this compound click reaction.

// Catalyst Path check_cat [label="Is Catalyst System Active?", shape=diamond, fillcolor="#FBBC05"]; sol_cat1 [label="Degas all solvents and buffers.", shape=rectangle, fillcolor="#F1F3F4"]; sol_cat2 [label="Use a fresh solution of\nSodium Ascorbate.", shape=rectangle, fillcolor="#F1F3F4"]; sol_cat3 [label="Ensure proper Ligand:Cu ratio\n(e.g., 5:1 for THPTA).[8]", shape=rectangle, fillcolor="#F1F3F4"];

// Conditions Path check_cond [label="Are Reaction Conditions Optimal?", shape=diamond, fillcolor="#FBBC05"]; sol_cond1 [label="Increase reactant concentrations.", shape=rectangle, fillcolor="#F1F3F4"]; sol_cond2 [label="Add a co-solvent (DMSO/DMF)\nfor solubility.[12]", shape=rectangle, fillcolor="#F1F3F4"]; sol_cond3 [label="Try gentle heating (40-50°C).[10]", shape=rectangle, fillcolor="#F1F3F4"];

// Interference Path check_int [label="Is there Interference?", shape=diamond, fillcolor="#FBBC05"]; sol_int1 [label="Avoid Tris buffer; use PBS or HEPES.[10]", shape=rectangle, fillcolor="#F1F3F4"]; sol_int2 [label="Increase Cu/Ligand concentration if\nchelating groups are present.[19][20]", shape=rectangle, fillcolor="#F1F3F4"];

// Connections start -> check_cat [label="Check Catalyst First"]; check_cat -> check_cond [label="No"]; check_cat -> sol_cat1 [label="Yes"]; sol_cat1 -> sol_cat2 -> sol_cat3;

check_cond -> check_int [label="No"]; check_cond -> sol_cond1 [label="Yes"]; sol_cond1 -> sol_cond2 -> sol_cond3;

check_int -> sol_int1 [label="Yes"]; sol_int1 -> sol_int2; } . Caption: Troubleshooting flowchart for low yield in CuAAC reactions.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein

This protocol is a starting point and should be optimized for your specific protein and application.

1. Reagent Preparation:

  • Protein Solution: Prepare the azide-modified protein in a copper-compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4). Degas the buffer thoroughly.

  • This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Catalyst Premix (10X): In a single tube, mix an aqueous solution of CuSO₄ and THPTA. For a final reaction concentration of 200 µM CuSO₄ and 1 mM THPTA, this premix would contain 2 mM CuSO₄ and 10 mM THPTA.

  • Reductant Solution (20X): Prepare a 100 mM solution of sodium ascorbate in degassed, deionized water. This solution must be made fresh immediately before use.

Table 2: Recommended Starting Concentrations for a 100 µL Reaction

ComponentStock ConcentrationVolume to AddFinal ConcentrationMolar Ratio
Azide-Protein1 mg/mL (25 µM)80 µL20 µM1x
This compound10 mM0.4 µL40 µM2x
Catalyst Premix (10X)2 mM CuSO₄ / 10 mM THPTA10 µL200 µM / 1 mM10x / 50x
Sodium Ascorbate (20X)100 mM5 µL5 mM250x
Total Volume -~100 µL --

2. Reaction Procedure:

  • To a microcentrifuge tube, add the azide-modified protein solution.

  • Add the this compound stock solution. Mix gently.

  • Add the CuSO₄/THPTA catalyst premix. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9] Mix gently by pipetting.

  • Flush the headspace of the tube with argon or nitrogen, cap it tightly, and protect it from light.

  • Incubate at room temperature for 1-2 hours. For difficult conjugations, this can be extended or performed at 37°C.

  • Monitor the reaction progress via a suitable method if possible (e.g., using a small-scale test reaction with a fluorogenic azide to optimize conditions first).[8]

3. Purification:

  • Upon completion, remove the copper and excess reagents. For proteins, a common method is to use a desalting column (e.g., PD-10) or spin concentrators with an appropriate molecular weight cut-off (MWCO) to exchange the buffer and remove small molecules.[21]

  • Verify the conjugation and purity of the final product using SDS-PAGE (visualizing fluorescence in-gel) and mass spectrometry.

References

Technical Support Center: Minimizing Background Fluorescence in BDP FL Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background fluorescence in BDP FL imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is BDP FL and why is it used in fluorescence imaging?

BDP FL is a green fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class of fluorophores. It is widely used in fluorescence microscopy and other imaging applications due to its exceptional brightness, high photostability, and narrow emission spectrum.[1] BDP FL serves as an excellent alternative to traditional green fluorophores like Fluorescein (FITC), offering significantly better resistance to photobleaching and maintaining a high quantum yield when conjugated to biomolecules.[1][2] Its spectral properties are similar to FITC and Alexa Fluor 488, making it compatible with standard 488 nm laser lines and filter sets.[3]

Q2: What are the primary sources of high background fluorescence in imaging experiments?

High background fluorescence, which can obscure the specific signal from your target, can originate from several sources:

  • Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, collagen, and elastin. This is a common source of background, particularly in tissue sections.

  • Non-specific binding: The fluorescently labeled antibody or probe may bind to off-target sites in the sample.

  • Excess probe or antibody: Insufficient washing can leave unbound fluorophores in the sample, contributing to a diffuse background.[4]

  • Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[5]

  • Contaminated reagents: Buffers, media, or other solutions may contain fluorescent impurities.

  • Mounting medium: Some mounting media can be a source of background fluorescence.

Q3: How can I determine the source of the high background in my BDP FL experiment?

A systematic approach with proper controls is key to identifying the source of high background:

  • Unstained Control: Image a sample that has gone through all the experimental steps except for the addition of the BDP FL-labeled probe. This will reveal the level of autofluorescence from the sample itself.

  • Secondary Antibody Only Control (for immunofluorescence): If you are using a primary and a BDP FL-labeled secondary antibody, include a control where the primary antibody is omitted. This will indicate if the secondary antibody is binding non-specifically.

  • Isotype Control (for immunofluorescence): Use a non-specific antibody of the same isotype and concentration as your primary antibody. This helps to differentiate between specific antibody binding and non-specific Fc receptor binding or other protein-protein interactions.

By comparing the images from these controls to your fully stained sample, you can pinpoint the primary contributor to the high background.

Troubleshooting Guides

Problem: High background fluorescence is obscuring my specific BDP FL signal.

Below are troubleshooting steps to address common causes of high background.

Guide 1: Reducing Autofluorescence

Autofluorescence is the native fluorescence of the biological sample and can be a significant issue.

Troubleshooting StepDetailed Methodology
1. Choose the Right Fluorophore While you are using BDP FL, if autofluorescence in the green channel is overwhelming, consider switching to a fluorophore in the red or far-red spectrum where cellular autofluorescence is typically lower.
2. Photobleaching Before staining, intentionally expose your sample to the excitation light for an extended period. This can selectively photobleach the endogenous fluorophores, which are often less photostable than robust dyes like BDP FL.
3. Chemical Quenching Treat your fixed samples with a quenching agent. A common protocol involves incubating the sample in a freshly prepared solution of 0.1% sodium borohydride (B1222165) in PBS for 10-15 minutes at room temperature, followed by thorough washing with PBS.
4. Use of Commercial Quenching Reagents Several commercial reagents, such as Sudan Black B or TrueBlack®, are available to quench autofluorescence, particularly from lipofuscin in aged tissues. Follow the manufacturer's protocol for application.
5. Optimize Fixation Minimize fixation time and use the lowest effective concentration of aldehyde fixatives. Consider switching to a non-aldehyde fixative like cold methanol (B129727) or ethanol, which generally induce less autofluorescence.
Guide 2: Minimizing Non-Specific Binding

Non-specific binding of your BDP FL-labeled probe can create a high background signal.

Troubleshooting StepDetailed Methodology
1. Optimize Blocking Blocking non-specific binding sites is critical. Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent. Common blocking buffers include 5-10% normal serum from the same species as the secondary antibody, or 1-3% Bovine Serum Albumin (BSA).
2. Titrate Your Probe/Antibody High concentrations of the fluorescent probe or antibody can lead to increased non-specific binding. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[6]
3. Thorough Washing Insufficient washing will leave unbound probe in the sample. Increase the number and duration of wash steps after incubation with the BDP FL probe. Using a mild detergent like 0.05% Tween-20 in your wash buffer can also help.
4. Use High-Quality Reagents Ensure that antibodies are highly cross-adsorbed to minimize off-target binding. Prepare fresh buffers and solutions to avoid contamination.

Quantitative Data

Choosing the right fluorophore is crucial for achieving a high signal-to-noise ratio. BDP FL offers significant advantages in terms of photostability and quantum yield compared to older dyes like FITC.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative BrightnessPhotostability
BDP FL ~502~511~0.97HighVery High
Alexa Fluor 488 ~495~519~0.92HighHigh
FITC ~495~519~0.36ModerateLow

Data compiled from multiple sources.[2][7][8][9] Brightness is a product of the extinction coefficient and quantum yield. Photostability is a qualitative assessment of the dye's resistance to fading upon exposure to excitation light.

Experimental Protocols

Standard Immunofluorescence Protocol for Adherent Cells

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with Phosphate Buffered Saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the BDP FL-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.

  • Final Washes:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.

    • Perform a final wash with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with the appropriate filters for BDP FL (Excitation: ~502 nm, Emission: ~511 nm).

Mandatory Visualizations

Troubleshooting High Background Fluorescence

Troubleshooting_High_Background Start High Background Observed Check_Unstained Image Unstained Control Start->Check_Unstained Unstained_Bright Is Unstained Control Bright? Check_Unstained->Unstained_Bright Autofluorescence Source: Autofluorescence Unstained_Bright->Autofluorescence Yes NonSpecific Source: Non-Specific Binding or Excess Probe Unstained_Bright->NonSpecific No Troubleshoot_Auto Troubleshoot Autofluorescence: - Photobleaching - Chemical Quenching - Optimize Fixation Autofluorescence->Troubleshoot_Auto Troubleshoot_NonSpecific Troubleshoot Non-Specific Binding: - Optimize Blocking - Titrate Probe/Antibody - Improve Washing NonSpecific->Troubleshoot_NonSpecific IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization (if needed) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing Washing Primary_Ab->Washing Secondary_Ab BDP FL Secondary Antibody Incubation Secondary_Ab->Washing Washing->Secondary_Ab Mounting Mounting Washing->Mounting Imaging Imaging Mounting->Imaging

References

How to address poor solubility of BDP FL-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP FL-PEG5-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent labeling reagent. It consists of a bright and photostable green-fluorescent BODIPY™ FL (BDP FL) dye, a five-unit polyethylene (B3416737) glycol (PEG5) spacer, and a terminal propargyl group.[1][2] The propargyl group allows for covalent attachment to molecules containing an azide (B81097) group via a copper-catalyzed click chemistry reaction (CuAAC).[1][2] The hydrophilic PEG spacer is incorporated to improve aqueous solubility.[1][2] Its primary application is in the fluorescent labeling of biomolecules, such as proteins and nucleic acids, for visualization and tracking in various experimental systems, including cellular imaging.

Q2: What are the spectral properties of this compound?

A2: this compound exhibits excitation and emission spectra similar to fluorescein (B123965) (FITC). While the exact spectral characteristics can be influenced by the local environment, the approximate excitation and emission maxima are in the green region of the spectrum.

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO or DMF can also be stored at -20°C in tightly sealed vials.[3] It is advisable to prepare and use aqueous solutions on the same day to avoid potential hydrolysis and aggregation.[3] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

Troubleshooting Guide: Poor Solubility

One of the most common challenges encountered with this compound is its limited solubility in aqueous buffers, despite the presence of a hydrophilic PEG spacer. The inherent hydrophobicity of the BODIPY core can lead to aggregation, which can result in fluorescence quenching and inaccurate experimental results.[4]

Issue 1: Precipitate formation when preparing aqueous solutions.
  • Cause A: Exceeding the aqueous solubility limit. Even with the PEG spacer, the aqueous solubility of this compound is limited. High concentrations in aqueous buffers like Phosphate-Buffered Saline (PBS) can lead to the formation of aggregates and precipitation.[5]

  • Solution A:

    • Prepare a high-concentration stock solution in an organic solvent. Initially, dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[6]

    • Perform serial dilutions. Add the organic stock solution dropwise to the aqueous buffer with gentle vortexing or stirring to achieve the desired final concentration. Avoid adding the aqueous buffer directly to the organic stock.

    • Work with dilute solutions. For most applications, working concentrations in the low micromolar (µM) range are sufficient and will help to avoid solubility issues.

  • Cause B: Solvent polarity shock. Rapidly changing the solvent environment from a nonpolar organic solvent to a highly polar aqueous buffer can cause the compound to precipitate.

  • Solution B:

    • Use a co-solvent system. If permissible for your experiment, consider using a mixture of an organic solvent and your aqueous buffer. The presence of a small percentage of the organic solvent can help maintain solubility.

    • Gradual solvent exchange. If the final solution must be entirely aqueous (e.g., for cell-based assays), consider a gradual solvent exchange using dialysis or spin filtration against the desired aqueous buffer.

Issue 2: Low fluorescence signal in aqueous media.
  • Cause: Aggregation-caused quenching (ACQ). At concentrations above the critical aggregation concentration, this compound molecules can self-associate in aqueous solutions. This π-π stacking of the BODIPY cores leads to self-quenching of the fluorescence.[4][7]

  • Solution:

    • Optimize the working concentration. Perform a concentration titration experiment to determine the optimal concentration range where the fluorescence signal is maximal and aggregation is minimized.

    • Incorporate surfactants. In some instances, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations below their critical micelle concentration), can help to prevent aggregation. However, ensure that the chosen surfactant is compatible with your experimental system.

    • Sonication. Briefly sonicating the aqueous solution may help to break up small aggregates, but this may only be a temporary solution.

Quantitative Data Summary

SolventRecommended Maximum Stock ConcentrationReference
Dimethyl sulfoxide (DMSO)≥10 mM[6]
N,N-Dimethylformamide (DMF)Soluble[6]
Dichloromethane (DCM)Soluble[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock solution of 10 mM. For example, to a vial containing 1 mg of the compound (MW: 549.42 g/mol ), add 182 µL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Containing Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Ligand stock solution (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A 5-10 fold molar excess of the dye is a good starting point.

  • Add the THPTA ligand to the reaction mixture. The final concentration of the ligand should be equivalent to that of the copper sulfate.

  • Add the CuSO₄ solution to the reaction mixture. The final concentration of copper can range from 50 µM to 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper sulfate.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess reagents using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Experimental Workflow: Protein Labeling and Purification

G cluster_0 Reaction Setup cluster_1 Purification protein Azide-Modified Protein reaction_mix Reaction Mixture protein->reaction_mix dye This compound (in DMSO) dye->reaction_mix catalyst CuSO4 + Ligand (e.g., THPTA) catalyst->reaction_mix reducer Sodium Ascorbate reducer->reaction_mix purification Size Exclusion Chromatography reaction_mix->purification labeled_protein Labeled Protein purification->labeled_protein excess_reagents Excess Reagents purification->excess_reagents

Caption: Workflow for labeling an azide-modified protein with this compound via click chemistry.

Signaling Pathway Example: Visualization of Ras-Raf Interaction

This compound can be used to label proteins to study their interactions within signaling pathways. For example, by labeling Ras or Raf proteins, their interaction, a key step in the MAPK/ERK signaling cascade, can be visualized using techniques like Fluorescence Resonance Energy Transfer (FRET).

G cluster_pathway Simplified MAPK/ERK Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras (Labeled with Donor) EGFR->Ras Activates Raf Raf (Labeled with Acceptor) Ras->Raf Binds & Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway, a target for protein interaction studies.

References

Validation & Comparative

Comparing BDP FL-PEG5-propargyl with Alexa Fluor 488 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of BDP FL-PEG5-propargyl and Alexa Fluor 488 Alkyne for Bioorthogonal Labeling

For researchers engaged in molecular biology, drug development, and cellular imaging, the selection of an appropriate fluorescent probe is critical for generating high-quality, reproducible data. This guide provides a detailed comparison between two widely used green fluorescent alkyne-functionalized dyes: this compound and Alexa Fluor 488 alkyne. Both dyes are designed for covalent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Quantitative Performance Data

The selection of a fluorophore is often dictated by its spectral properties and quantum efficiency. The following table summarizes the key quantitative performance metrics for BDP FL and Alexa Fluor 488.

PropertyThis compoundAlexa Fluor 488 Alkyne
Excitation Maximum 503 nm[1][2]495 nm / 496 nm[3][4][5]
Emission Maximum 509 nm[1]519 nm[4][5]
Molar Extinction Coefficient ~80,000 cm⁻¹M⁻¹[1]~71,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield ~0.97[6]~0.92[4][7][8]
Molecular Weight 549.42 g/mol [1][9]Varies by specific linker

Performance Characteristics

Beyond the core spectral data, several qualitative characteristics influence the suitability of a dye for specific applications.

This compound:

  • Core Structure: Based on the boron-dipyromethene (BODIPY) scaffold, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and environmental insensitivity.

  • Brightness and Photostability: BDP FL dyes are characterized by high brightness and excellent photostability.[6] The fluorescence spectrum is notably narrow, which can be advantageous in multiplex imaging to reduce spectral overlap.[6]

  • Solubility: This specific variant includes a five-unit polyethylene (B3416737) glycol (PEG) spacer, which is designed to enhance water solubility.[1][10] The core BDP dye is soluble in organic solvents like DMSO and DMF.[1]

  • pH Sensitivity: A key advantage of the BODIPY dye class is its insensitivity to pH.

Alexa Fluor 488 Alkyne:

  • Core Structure: A sulfonated rhodamine derivative. The Alexa Fluor family is renowned for its performance in bioconjugation.

  • Brightness and Photostability: Alexa Fluor 488 is exceptionally bright and is considered a benchmark for photostability, demonstrating significantly less photobleaching than older dyes like FITC.[4][11][12][13] This allows for longer imaging sessions and more robust signal detection.[13][14]

  • Solubility: The dye is highly water-soluble, which facilitates conjugation reactions in aqueous buffers and helps prevent aggregation of labeled proteins.[14][15]

  • pH Sensitivity: A major advantage of Alexa Fluor 488 is its remarkable resistance to pH changes; its fluorescence remains intense and stable across a broad pH range of 4 to 10.[12][13][14][15]

Experimental Protocols

The following is a generalized protocol for labeling an azide-modified protein with either this compound or Alexa Fluor 488 alkyne using a copper-catalyzed click reaction.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • Alkyne dye (this compound or Alexa Fluor 488 alkyne) stock solution (e.g., 10 mM in DMSO)

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in dH₂O)

  • Reducing agent stock solution (e.g., 250 mM Sodium Ascorbate in dH₂O, freshly prepared)

  • Copper-chelating ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye. A 5-10 fold molar excess of the dye over the protein is a common starting point.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the TBTA ligand solution. The ligand protects the copper (I) from oxidation.

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate to the protein/dye mixture to reduce Cu(II) to the active Cu(I) state. Immediately after, add the CuSO₄/ligand premix to the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess, unreacted dye from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Verification: Confirm successful labeling by measuring the absorbance of the fluorophore and the protein to determine the degree of labeling (DOL).

Mandatory Visualization

Diagrams created with Graphviz provide a clear visual representation of the chemical reaction and the experimental process.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Azide Azide-Modified Biomolecule (R1-N3) Copper Copper (I) [from CuSO4 + Ascorbate] Azide->Copper Alkyne Alkyne-Functionalized Dye (R2-C≡CH) Alkyne->Copper Product Fluorescently Labeled Biomolecule (Triazole Linkage) Copper->Product Click Reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start: Azide-Modified Biomolecule Step1 Step 1: Add Alkyne Dye (BDP FL or Alexa 488) Start->Step1 Step2 Step 2: Add Catalyst (Copper + Reducing Agent) Step1->Step2 Step3 Step 3: Incubate (Room Temp, 1-2h, Dark) Step2->Step3 Step4 Step 4: Purify (Remove excess dye) Step3->Step4 Step5 Step 5: Analyze (Fluorescence Imaging, Flow Cytometry, etc.) Step4->Step5 End End: Labeled Biomolecule Ready for Use Step5->End

References

BDP FL vs. Fluorescein (FITC): A Comparative Guide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the choice of fluorophore is paramount to generating high-quality, reliable data. For researchers targeting the green emission spectrum, both BDP FL and fluorescein (B123965) isothiocyanate (FITC) are common considerations. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their live-cell imaging applications.

Quantitative Performance Comparison

The selection of a fluorescent probe is often dictated by its intrinsic photophysical properties. BDP FL consistently outperforms FITC in key areas crucial for successful live-cell imaging, most notably in photostability and pH insensitivity. A summary of their quantitative data is presented below.

PropertyBDP FLFluorescein (FITC)Advantage
Excitation Maximum (nm) ~502-503~495Similar
Emission Maximum (nm) ~510-512~525Similar
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000[1][2][3]~75,000BDP FL
Fluorescence Quantum Yield (Φ) ~0.90 - 0.97[2][4]~0.92BDP FL
Photostability High[]LowBDP FL
pH Sensitivity Relatively Insensitive[6][7]Sensitive (fluorescence decreases in acidic pH)BDP FL
Cell Permeability Hydrophobic nature allows for staining of lipids and membranes[6]Not cell-permeable; requires conjugation to penetrating molecules[8]BDP FL (for specific applications)

Key Performance Differences in Live-Cell Imaging

Photostability: The superior photostability of BDP FL is a significant advantage in live-cell imaging, where long-term observation and time-lapse experiments are often necessary. FITC is notoriously prone to rapid photobleaching under continuous illumination, leading to signal loss and limiting the duration of imaging experiments. In contrast, BODIPY dyes, including BDP FL, exhibit remarkable resistance to photobleaching, allowing for extended imaging periods without significant signal degradation.[9][10] One study demonstrated that perfluoroalkyl BODIPYs, which share the core BODIPY structure with BDP FL, retained significantly more of their fluorescence intensity after prolonged light exposure compared to a standard BODIPY dye.[11]

pH Sensitivity: The fluorescence of FITC is highly dependent on the pH of its environment, with a notable decrease in quantum yield in acidic conditions. This can be a major drawback in live-cell imaging, as the pH of intracellular compartments can vary. BDP FL, on the other hand, is relatively insensitive to pH changes, ensuring a more stable and reliable signal regardless of the cellular microenvironment.[6][7]

Experimental Protocols

To provide a practical comparison, the following are generalized protocols for labeling the cytoskeleton in live cells using either BDP FL or FITC conjugated to an antibody.

Antibody Conjugation

Objective: To covalently link the fluorescent dye (BDP FL NHS Ester or FITC) to a primary antibody for immunofluorescence.

Materials:

  • Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • BDP FL NHS Ester or FITC (5 mg/mL in anhydrous DMSO, prepared fresh)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal filter unit

Protocol:

  • Prepare Antibody: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 1-2 mg/mL.

  • Prepare Dye: Immediately before use, dissolve the BDP FL NHS Ester or FITC in DMSO to a concentration of 5 mg/mL.

  • Conjugation Reaction: Add the dissolved dye to the antibody solution at a molar ratio of 10-20 moles of dye per mole of antibody. Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Alternatively, use dialysis or a centrifugal filter unit to exchange the buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (~495-503 nm).

Live-Cell Immunofluorescence Staining of the Cytoskeleton

Objective: To visualize the cytoskeleton in live cells using the fluorescently labeled antibody.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • Fluorescently labeled primary antibody (BDP FL- or FITC-conjugated)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Wash buffer (e.g., PBS)

Protocol:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Antibody Incubation: Dilute the fluorescently labeled antibody in live-cell imaging medium to the optimal concentration (typically 1-10 µg/mL, to be determined empirically).

  • Staining: Remove the culture medium from the cells and add the antibody solution. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed wash buffer to remove unbound antibody.

  • Imaging: Replace the wash buffer with pre-warmed live-cell imaging medium and proceed with fluorescence microscopy.

Visualization of Cellular Processes

The superior photophysical properties of BDP FL make it an excellent choice for visualizing dynamic cellular processes. Below are two examples of signaling pathways and cellular events that can be studied using fluorescent probes like BDP FL, with diagrams generated using the DOT language.

Protein Kinase C (PKC) Activation and Translocation

Protein Kinase C (PKC) plays a crucial role in various signaling cascades. Upon activation by diacylglycerol (DAG) and Ca²⁺, conventional PKC isozymes translocate from the cytoplasm to the plasma membrane. This translocation event can be visualized by tagging PKC with a fluorescent probe.[12][13][14][15][16]

PKC_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist Receptor GPCR Agonist->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC (Membrane-bound) Substrate Substrate Proteins PKC_active->Substrate Phosphorylates PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Translocates upon activation by DAG & Ca²⁺ ER ER IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Substrate->Cellular_Response Leads to

PKC Activation Pathway
Focal Adhesion Dynamics

Focal adhesions are large protein complexes that link the actin cytoskeleton to the extracellular matrix. The assembly and disassembly of these structures are critical for cell migration. Fluorescently labeling key focal adhesion proteins, such as paxillin, allows for the visualization of these dynamic processes.[17][18][19][20][21]

Focal_Adhesion_Dynamics cluster_assembly Focal Adhesion Assembly cluster_disassembly Focal Adhesion Disassembly Integrin_Activation Integrin Activation (by ECM binding) Recruitment Recruitment of Scaffolding Proteins (e.g., Talin, Paxillin) Integrin_Activation->Recruitment Initiates Actin_Linkage Linkage to Actin Cytoskeleton Recruitment->Actin_Linkage Maturation Maturation and Growth Actin_Linkage->Maturation Signal Disassembly Signal (e.g., Microtubule targeting) Maturation->Signal Can trigger Protein_Turnover Increased Protein Turnover (FRAP) Signal->Protein_Turnover Contraction Myosin II-dependent Contraction Protein_Turnover->Contraction Disassembly Disassembly Contraction->Disassembly

Focal Adhesion Dynamics

Conclusion

For live-cell imaging applications requiring high photostability, pH insensitivity, and bright, stable fluorescence, BDP FL is the superior choice over FITC. While FITC has been a foundational tool in fluorescence microscopy, its limitations in live-cell contexts are significant. The enhanced performance of BDP FL allows for more robust and quantitative long-term imaging studies, providing researchers with a more reliable tool to investigate dynamic cellular processes. The initial investment in BDP FL-based reagents is often justified by the higher quality and reproducibility of the resulting data.

References

A Comparative Guide to Mass Spectrometry Analysis of BDP FL-PEG5-Propargyl Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BDP FL-PEG5-propargyl with alternative fluorescent probes for the mass spectrometry-based analysis of labeled proteins. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in selecting the optimal reagents and methods for their proteomic studies.

Introduction to this compound Labeling

This compound is a fluorescent probe featuring a BODIPY (boron-dipyrromethene) FL dye, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This chemical structure makes it highly suitable for two-step protein labeling strategies in chemical proteomics. The propargyl group enables covalent attachment to azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The hydrophilic PEG spacer enhances the water solubility of the probe, reducing non-specific binding and aggregation. The BODIPY FL dye offers excellent photophysical properties, including high fluorescence quantum yield and sharp emission spectra, which are beneficial for in-gel fluorescence visualization prior to mass spectrometry.

Performance Comparison with Alternative Probes

The selection of a fluorescent probe for mass spectrometry-based proteomics depends on several factors, including labeling efficiency, biocompatibility, and compatibility with mass spectrometry analysis. Here, we compare this compound with other commonly used fluorescent probes.

FeatureThis compoundAlexa Fluor 488 Azide (B81097)Cy5 Azide
Fluorophore Class BODIPYXanthene (fluorescein derivative)Cyanine
Excitation Max (nm) ~503~495~649
Emission Max (nm) ~512~519~670
Quantum Yield HighHighModerate
Photostability GoodExcellentModerate
Mass Spectrometry Compatibility Good, unique boron isotopic signature aids identification.[1]GoodGood
Click Chemistry Reactivity Propargyl group for reaction with azides.Azide group for reaction with alkynes.Azide group for reaction with alkynes.
Key Advantages - Hydrophobic nature can aid in membrane protein labeling.- Boron's isotopic pattern can be used as a unique identifier in MS.[1]- High photostability and brightness.- Less prone to aggregation compared to Cy dyes.[2]- Emission in the far-red spectrum minimizes background fluorescence from biological samples.
Potential Limitations - Can be prone to aggregation in aqueous solutions without the PEG spacer.- Can be more expensive than other dyes.- Lower photostability compared to Alexa Fluor dyes.[3]

Experimental Protocols

This section provides a detailed workflow for the labeling, enrichment, and mass spectrometry analysis of proteins using this compound.

I. Protein Labeling in Cell Lysate via Click Chemistry

This protocol outlines the labeling of alkyne-modified proteins in a cell lysate with BDP FL-PEG5-azide (as an illustrative counterpart to the propargyl probe for azide-modified proteins). The principle remains the same for reacting this compound with azide-modified proteins.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

  • BDP FL-PEG5-azide (or other azide-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (B129727), Chloroform, and Water (for protein precipitation)

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix by adding the following reagents in the specified order. It is critical to add the reagents sequentially to ensure proper copper reduction.[4]

    • PBS to the desired final volume.

    • BDP FL-PEG5-azide to a final concentration of 50-100 µM.

    • TBTA or THPTA to a final concentration of 100 µM.

    • CuSO4 to a final concentration of 1 mM.

    • TCEP or freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Labeling Reaction: Add the click chemistry reaction mix to the cell lysate.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (Optional but Recommended):

    • Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water to the reaction mixture.

    • Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.

    • Carefully remove the upper aqueous layer.

    • Add another 4 volumes of cold methanol to the lower layer and the protein interface.

    • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the labeled proteins.

    • Remove the supernatant and air-dry the protein pellet.

II. Enrichment of Labeled Proteins

For complex samples, enrichment of labeled proteins is often necessary to increase the sensitivity of mass spectrometry detection. This can be achieved by using an azide- or alkyne-biotin tag in the click chemistry reaction, followed by streptavidin affinity purification.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • Azide-PEG3-Biotin

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS, Urea solution, PBS)

  • Elution buffer (e.g., SDS-PAGE sample buffer for subsequent gel analysis, or on-bead digestion buffer)

Procedure:

  • Biotinylation: Perform the click chemistry reaction as described in Protocol I, substituting the fluorescent azide with Azide-PEG3-Biotin.

  • Streptavidin Binding:

    • Resuspend the protein pellet from the precipitation step in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

    • Add pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with high-stringency buffers to remove non-specifically bound proteins. A typical wash series includes:

      • PBS with 0.5% SDS

      • 6 M Urea

      • PBS

  • Elution/On-Bead Digestion:

    • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. The eluted proteins can be visualized by in-gel fluorescence (if a fluorescent-azide was also included) or Western blot.

    • On-Bead Digestion: Proceed directly to on-bead digestion for mass spectrometry analysis as described in the next section.

III. Sample Preparation for Mass Spectrometry

Materials:

  • Enriched protein-bound beads or precipitated labeled protein pellet

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile (B52724)

  • C18 desalting spin tips

Procedure:

  • Resuspension and Reduction: Resuspend the protein pellet or beads in 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Extraction (from beads): If using on-bead digestion, centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second extraction with a solution of 50% acetonitrile and 5% formic acid to recover any remaining peptides.

  • Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Dry the desalted peptides in a vacuum centrifuge and resuspend in a solution of 0.1% formic acid for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a comparative proteomics experiment using different fluorescent probes.

ProbeLabeled Peptides IdentifiedLabeled Proteins IdentifiedLabeling Efficiency (%)
This compound 125045085
Alexa Fluor 488 Azide 132048090
Cy5 Azide 118042082

Note: This data is illustrative and actual results may vary depending on the experimental conditions and sample complexity.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_ms_prep Mass Spectrometry Preparation cell_lysate Cell Lysate with Alkyne-Modified Proteins click_reaction Click Reaction with BDP FL-PEG5-Azide cell_lysate->click_reaction biotin_labeling Click Reaction with Azide-Biotin cell_lysate->biotin_labeling labeled_proteins Fluorescently Labeled Proteins click_reaction->labeled_proteins digestion Reduction, Alkylation, & Tryptic Digestion streptavidin_capture Streptavidin Affinity Capture biotin_labeling->streptavidin_capture enriched_proteins Enriched Labeled Proteins streptavidin_capture->enriched_proteins enriched_proteins->digestion desalting C18 Desalting digestion->desalting ms_analysis LC-MS/MS Analysis desalting->ms_analysis

Caption: Experimental workflow for labeling, enrichment, and mass spectrometry analysis.

Signaling Pathway Example: Activity-Based Protein Profiling

ABPP_Pathway active_enzyme Active Enzyme labeled_enzyme Covalently Labeled Enzyme active_enzyme->labeled_enzyme Covalent Modification abp_probe Activity-Based Probe (with alkyne tag) abp_probe->labeled_enzyme click_reaction Click Chemistry with BDP FL-PEG5-Azide labeled_enzyme->click_reaction fluorescent_enzyme Fluorescently Labeled Enzyme click_reaction->fluorescent_enzyme ms_analysis Mass Spectrometry (Identification & Quantification) fluorescent_enzyme->ms_analysis

Caption: Activity-Based Protein Profiling (ABPP) workflow using a clickable probe.

References

A Comparative Guide to the Quantification of BDP FL-PEG5-Propargyl Labeling using FACS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cellular events is paramount. Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), stands as a powerful technique for high-throughput analysis at the single-cell level. The choice of fluorescent probe is critical for the success of these experiments, directly impacting signal intensity, specificity, and the potential for multiplexing. This guide provides a detailed comparison of BDP FL-PEG5-propargyl, a "clickable" fluorescent dye, with other common alternatives for labeling and quantification via FACS.

This compound is a derivative of the BODIPY FL dye, known for its bright, stable fluorescence and narrow emission spectrum.[1][2] The inclusion of a propargyl group allows for its covalent attachment to azide-modified molecules through a copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This bioorthogonal reaction is highly specific and efficient, making it an excellent tool for labeling biomolecules in complex biological samples. The PEG5 (polyethylene glycol) spacer enhances the water solubility of the molecule.[3]

This guide will delve into the quantitative aspects of using this compound and compare its performance with other fluorescent probes amenable to "click" chemistry or other labeling strategies.

Comparative Analysis of "Clickable" Fluorescent Probes

The selection of a fluorophore for FACS is a critical decision that influences the sensitivity and resolution of the assay. The following table provides a comparison of the key photophysical properties of BDP FL and other commonly used fluorescent dyes that can be used in "click" chemistry reactions.

FeatureBDP FLAlexa Fluor 488Fluorescein (FITC)Cyanine3 (Cy3)
Excitation Max (nm) ~503~495~494~550
Emission Max (nm) ~512~519~520~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000~73,000~75,000~150,000
Quantum Yield HighHighModerateModerate
Photostability HighHighLowModerate
pH Sensitivity LowLowHighLow
Brightness Very HighHighModerateHigh
Spectral Overlap Low (narrow emission)Low (narrow emission)ModerateModerate

Note: The performance of these dyes can be influenced by the specific conjugation and the cellular environment.

Experimental Protocol: "Click" Chemistry Labeling for FACS Analysis

This protocol provides a general workflow for labeling azide-modified cells with a propargyl-containing fluorescent dye like this compound, followed by FACS analysis. This is a representative protocol and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells containing an azide-modified biomolecule of interest

  • This compound (or other alkyne-functionalized fluorophore)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • "Click" reaction buffer

  • Copper (II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent (e.g., sodium ascorbate) solution

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Cell Preparation: Harvest and wash cells with PBS.

  • Fixation: Resuspend cells in a fixative solution and incubate for 15 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • Permeabilization: Resuspend cells in permeabilization buffer and incubate for 15 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • "Click" Reaction Cocktail Preparation: Prepare the "click" reaction cocktail immediately before use by adding the copper (II) sulfate, reducing agent, and this compound to the "click" reaction buffer. The final concentration of the fluorophore should be optimized.

  • Labeling: Resuspend the permeabilized cells in the "click" reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash cells twice with FACS buffer.

  • FACS Analysis: Resuspend cells in FACS buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for BDP FL (typically a blue laser for excitation and a filter setup for green emission, similar to FITC or Alexa Fluor 488).

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Start: Azide-Modified Cells fix Fixation start->fix perm Permeabilization fix->perm click Click Reaction with this compound perm->click wash Washing click->wash facs FACS Analysis wash->facs

Caption: Workflow for labeling azide-modified cells using "click" chemistry for FACS analysis.

G cluster_reaction Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Molecule1 R1-N3 (Azide-modified molecule) Plus1 + Molecule2 HC≡C-R2 (this compound) Product Triazole-linked Product Catalyst Cu(I) Catalyst->Product cluster_reactants cluster_reactants

References

A Comparative Guide to Validating the Conjugation Efficiency of BDP FL-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BDP FL-PEG5-propargyl's conjugation efficiency with alternative fluorescent probes. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate reagents and validation methodologies for your research needs.

Introduction to this compound

This compound is a fluorescent labeling reagent comprised of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. The propargyl group enables covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3] This method is known for its high efficiency, specificity, and biocompatibility, making it a popular choice for labeling proteins, antibodies, and other biomolecules.[1][2][3] The hydrophilic PEG spacer enhances the water solubility of the labeled molecule and can reduce non-specific binding.

Comparison of Fluorescent Probes for Click Chemistry

The selection of a fluorescent probe for bioconjugation is critical and depends on factors such as quantum yield, photostability, and conjugation efficiency. While direct, side-by-side comparative data for the conjugation efficiency of various fluorescent alkyne probes under identical conditions is not extensively published, the click chemistry reaction is generally reported to be highly efficient, with yields often exceeding 90% when optimized.[4]

The following table summarizes the key characteristics of this compound and common alternatives. The conjugation efficiencies are presented as typical expected values based on the principles of click chemistry and data from similar conjugation reactions.

FeatureThis compoundClick-iT™ Alexa Fluor™ 488 sDIBO AlkyneCyanine5 (Cy5)-PEG-alkyneATTO 647N-PEG-alkyne
Fluorophore BODIPY FLAlexa Fluor 488Cyanine5ATTO 647N
Excitation Max (nm) ~505~495~649~646
Emission Max (nm) ~513~519~670~664
Quantum Yield HighHighHighHigh
Photostability HighVery HighModerateHigh
Reactive Group Propargyl (for CuAAC)sDIBO Alkyne (for SPAAC)Propargyl (for CuAAC)Propargyl (for CuAAC)
Click Chemistry Type Copper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Copper-Catalyzed (CuAAC)Copper-Catalyzed (CuAAC)
Typical Conjugation Efficiency > 90%> 90%> 90%> 90%
Key Advantages Bright, photostable dye.Copper-free reaction, ideal for live cells.[5][6]Bright, far-red emission minimizes autofluorescence.Excellent photostability and brightness.
Considerations Requires copper catalyst, which can be toxic to cells.Larger and more hydrophobic than propargyl.Can be susceptible to photobleaching.Can be more expensive.

Note: The typical conjugation efficiencies are based on optimized reaction conditions. Actual efficiency may vary depending on the specific biomolecule, buffer conditions, and reaction time.

Experimental Protocols for Validation of Conjugation Efficiency

Accurate determination of conjugation efficiency is crucial for the characterization of labeled biomolecules. The following are detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fluorescence Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the conjugated biomolecule from the unconjugated biomolecule and free fluorescent probe. By comparing the peak areas, the extent of conjugation can be quantified.

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Sample Preparation:

    • Prepare a standard curve using a known concentration of the unconjugated biomolecule.

    • Following the conjugation reaction, quench the reaction and remove excess, unconjugated this compound using a desalting column or dialysis.

    • Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.

  • HPLC System and Column:

    • System: An HPLC system equipped with a UV-Vis or fluorescence detector.

    • Column: A C4 or C18 reversed-phase column suitable for protein or peptide separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV-Vis: Monitor at 280 nm for the protein and ~505 nm for the BDP FL dye.

      • Fluorescence: Ex: ~505 nm, Em: ~513 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5-95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95-5% B (linear gradient)

      • 45-50 min: 5% B

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated biomolecule.

    • The conjugation efficiency can be calculated as: Efficiency (%) = (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Unconjugated Peak) * 100

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the biomolecule, allowing for the confirmation of conjugation and the determination of the number of fluorescent probes attached (degree of labeling).

Protocol for Intact Mass Analysis:

  • Sample Preparation:

    • Desalt the conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts.

    • Dilute the sample to 0.1-1 mg/mL in 0.1% formic acid in water/acetonitrile (50:50).

  • Mass Spectrometry System:

    • System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the biomolecule.

  • Data Analysis:

    • Deconvolute the raw m/z spectrum to obtain the zero-charge mass spectrum.

    • The mass of the this compound moiety (~549.4 Da) will be added to the mass of the unconjugated biomolecule for each successful conjugation.

    • The conjugation efficiency can be estimated by the relative intensities of the peaks corresponding to the unconjugated and conjugated species.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.

Protocol for Degree of Labeling (DOL) Determination:

  • Spectrophotometer Measurements:

    • Measure the absorbance of the conjugate solution at 280 nm (for protein concentration) and at the absorbance maximum of the BDP FL dye (~505 nm).

    • Use a quartz cuvette and an appropriate buffer as a blank.

  • Calculations:

    • Correction Factor (CF): The dye's absorbance at 280 nm contributes to the total absorbance at 280 nm. The CF is calculated as: CF = A_280 of dye / A_max of dye. For BDP FL, this is approximately 0.1.

    • Protein Concentration (M): Protein Conc. (M) = [A_280 - (A_max * CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of BDP FL at ~505 nm (~80,000 cm⁻¹M⁻¹).

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizing the Validation Workflow

The following diagram illustrates a typical experimental workflow for the validation of this compound conjugation efficiency.

Validation_Workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_validation Validation cluster_results Results biomolecule Azide-Modified Biomolecule reaction Click Chemistry (CuAAC) biomolecule->reaction probe This compound probe->reaction purify Desalting/ Dialysis reaction->purify Crude Conjugate hplc HPLC Analysis purify->hplc Purified Conjugate ms Mass Spectrometry purify->ms spec Fluorescence Spectroscopy purify->spec eff Conjugation Efficiency hplc->eff mass_confirm Mass Confirmation ms->mass_confirm dol Degree of Labeling spec->dol

Caption: Experimental workflow for conjugation and validation.

Conclusion

This compound offers a robust and efficient method for fluorescently labeling biomolecules through click chemistry. While alternatives exist, each with its own advantages, the choice of probe should be guided by the specific experimental requirements, such as the need for a copper-free system in live-cell imaging. The validation of conjugation efficiency is a critical step in ensuring the quality and reliability of the labeled biomolecules. The protocols outlined in this guide provide a comprehensive framework for researchers to accurately characterize their conjugates using HPLC, mass spectrometry, and fluorescence spectroscopy.

References

A Researcher's Guide to Alternatives for BDP FL-PEG5-propargyl in Fluorescent Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescent protein labeling, the selection of an appropriate fluorescent dye is paramount for achieving sensitive and reliable results. BDP FL-PEG5-propargyl is a widely used green-fluorescent dye equipped with a propargyl group for bioorthogonal conjugation via click chemistry. However, a range of alternative fluorescent probes with similar spectral characteristics and reactive moieties are available, each offering distinct advantages. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Performance Comparison of Green-Fluorescent Alkyne Dyes

The following table summarizes the key photophysical properties of BDP FL-propargyl and its common alternatives. These dyes are spectrally similar, making them compatible with standard green channel filter sets (e.g., FITC/GFP). The choice of dye may be guided by factors such as brightness (a product of extinction coefficient and quantum yield) and photostability.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)
BDP FL ~503[1]~509[1]~80,000 - 92,000[1][2]~0.9 - 1.0[2][3]~72,000 - 92,000
Alexa Fluor™ 488 Alkyne ~495[4]~519[4][5]~71,000 - 73,000[5][6]~0.92[5][7]~65,320 - 67,160
DyLight™ 488 Alkyne ~493[8][9][10]~518[8][9][10]~70,000[8][9][10][11]High[8][9]High
Cy2™ Alkyne ~492~510~150,000~0.12~18,000

Note on Photostability: While quantitative, directly comparable photostability data is not always available in a standardized format, literature suggests that BODIPY dyes, including BDP FL, generally exhibit high photostability, often superior to traditional fluorescein-based dyes.[3][11] Alexa Fluor™ dyes are also renowned for their enhanced photostability compared to fluorescein.[4][12] DyLight™ 488 is also reported to be more photostable than FITC and Cy2.[13] The relative photostability can be a critical factor for applications requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule studies.

Experimental Protocols for Fluorescent Protein Labeling

The following sections provide detailed methodologies for the most common bioorthogonal ligation strategies used to conjugate alkyne-modified fluorescent dyes to azide-modified proteins.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a robust and widely used click chemistry reaction. However, the copper catalyst can be toxic to living cells, making it more suitable for labeling purified proteins or fixed cells.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized fluorescent dye (e.g., this compound) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Protein labeling buffer (e.g., PBS, pH 7.4)

Protocol:

  • In a microcentrifuge tube, combine the azide-modified protein with the protein labeling buffer.

  • Add the alkyne-functionalized fluorescent dye to the protein solution. A 3-10 fold molar excess of the dye over the protein is a good starting point.

  • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. A final concentration of 1-2 mM is typically sufficient.

  • Add the copper-ligand premix to the reaction mixture. Final concentrations of 100-500 µM copper are commonly used.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purify the labeled protein from excess dye and catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for live-cell labeling due to its biocompatibility. This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) on one of the reaction partners. For this guide, we will consider the labeling of an azide-modified protein with a DBCO-functionalized dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye stock solution (1-10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • To the azide-modified protein solution, add the DBCO-functionalized fluorescent dye. A 2-5 fold molar excess of the dye is typically recommended.

  • Incubate the reaction at room temperature for 1-4 hours, or at 4°C for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning.

  • If necessary, remove the unreacted dye by size-exclusion chromatography or dialysis. For live-cell labeling, washing the cells with fresh media is often sufficient.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental process and the biological context of protein labeling, the following diagrams have been generated using Graphviz.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis Protein_with_Azide Azide-Modified Protein CuAAC CuAAC (Copper-Catalyzed) Protein_with_Azide->CuAAC SPAAC SPAAC (Strain-Promoted) Protein_with_Azide->SPAAC Alkyne_Dye Alkyne-Functionalized Fluorescent Dye Alkyne_Dye->CuAAC Alkyne_Dye->SPAAC Purification Removal of Excess Reagents CuAAC->Purification SPAAC->Purification Labeled_Protein Fluorescently Labeled Protein Purification->Labeled_Protein

Caption: Bioorthogonal protein labeling workflow.

EGFR Signaling Pathway

Fluorescently labeled proteins are instrumental in elucidating complex cellular signaling pathways. For instance, labeling components of the Epidermal Growth Factor Receptor (EGFR) pathway can help visualize protein localization, trafficking, and protein-protein interactions upon ligand binding.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

References

Assessing the Specificity of BDP FL-PEG5-propargyl Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly specific and efficient fluorescent labeling of alkyne-tagged biomolecules, BDP FL-PEG5-propargyl offers a robust solution. This guide provides a comprehensive comparison of this compound with alternative fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the optimal labeling strategy.

This compound is a fluorescent probe featuring a bright and highly photostable BODIPY FL (BDP FL) dye.[1] This dye is linked to a propargyl group via a five-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal alkyne group allows for covalent attachment to azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as "click chemistry".[2] The PEG spacer enhances the water solubility of the molecule, which is beneficial for biological applications.[2]

Performance Comparison of Alkyne-Functionalized Fluorescent Dyes

The selection of a fluorescent probe for labeling experiments is critical and depends on several factors, including the photophysical properties of the dye, the efficiency and specificity of the labeling reaction, and the resulting signal-to-noise ratio. This section compares the performance of this compound with other commonly used alkyne-functionalized fluorescent dyes.

FeatureThis compoundAlkyne-Functionalized Cyanine Dyes (e.g., Cy3, Cy5)Alkyne-Functionalized Alexa Fluor Dyes (e.g., Alexa Fluor 488)
Quantum Yield HighModerate to HighVery High
Photostability Very HighModerateHigh
Brightness HighModerate to HighVery High
pH Sensitivity LowModerateLow
Background Fluorescence LowVariableLow
Labeling Specificity HighHighHigh

Table 1: Comparison of Key Performance Characteristics of Alkyne-Functionalized Fluorescent Dyes.

BDP FL dyes are known for their high fluorescence quantum yields and exceptional photostability compared to traditional fluorophores like fluorescein. Their emission spectra are narrow, which helps in minimizing spectral overlap in multicolor imaging experiments. While Alexa Fluor dyes often exhibit superior brightness, BDP FL dyes provide a good balance of brightness and photostability, making them well-suited for demanding applications such as single-molecule imaging and long-term live-cell imaging. Cyanine dyes, while widely used, can be more susceptible to photobleaching and their fluorescence can be more sensitive to the local environment.

Experimental Protocols

Achieving high labeling specificity with minimal background requires optimized experimental protocols. Below are detailed methodologies for labeling azide-modified proteins with this compound using copper-catalyzed click chemistry (CuAAC).

Protocol: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling of Proteins

This protocol outlines the steps for labeling an azide-containing protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Prepare the Click-IT® Reaction Cocktail:

    • In a microcentrifuge tube, combine the following in order:

      • PBS to a final volume of 100 µL.

      • 2 µL of 50 mM CuSO₄ (final concentration: 1 mM).

      • 10 µL of 50 mM THPTA (final concentration: 5 mM).

      • A volume of the 10 mM this compound stock solution to achieve a final concentration of 100-200 µM.

      • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add 10 µL of freshly prepared 1 M sodium ascorbate to the reaction cocktail (final concentration: 100 mM). Vortex immediately.

    • Add the azide-modified protein to the reaction mixture. The final protein concentration should be in the range of 1-10 mg/mL.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BDP FL dye (at its absorption maximum, ~503 nm).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and troubleshooting strategies, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Assessing Labeling Specificity

G Workflow for Assessing Labeling Specificity cluster_0 Sample Preparation cluster_1 Labeling Reaction cluster_2 Analysis Azide-modified Protein Azide-modified Protein Click Chemistry with this compound Click Chemistry with this compound Azide-modified Protein->Click Chemistry with this compound Control Protein (no azide) Control Protein (no azide) Control Protein (no azide)->Click Chemistry with this compound SDS-PAGE SDS-PAGE Click Chemistry with this compound->SDS-PAGE In-gel Fluorescence In-gel Fluorescence SDS-PAGE->In-gel Fluorescence Visualize labeled protein Western Blot Western Blot SDS-PAGE->Western Blot Confirm protein identity

Caption: Workflow for assessing the specificity of this compound labeling.

Signaling Pathway Illustrating the Use of Labeled Proteins

G Example Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response Induces BDP-labeled Protein BDP-labeled Protein BDP-labeled Protein->Signaling Cascade Tracks

Caption: A generic signaling pathway illustrating the use of a BDP FL-labeled protein to track a component.

Troubleshooting Guide for High Background Fluorescence

G Troubleshooting High Background High Background High Background Incomplete Removal of Unreacted Dye Incomplete Removal of Unreacted Dye High Background->Incomplete Removal of Unreacted Dye Non-specific Binding Non-specific Binding High Background->Non-specific Binding Autofluorescence Autofluorescence High Background->Autofluorescence Improve Purification Improve Purification Incomplete Removal of Unreacted Dye->Improve Purification Increase Blocking Increase Blocking Non-specific Binding->Increase Blocking Spectral Unmixing Spectral Unmixing Autofluorescence->Spectral Unmixing

Caption: A logical diagram for troubleshooting high background fluorescence in labeling experiments.

Conclusion

This compound is a high-performance fluorescent probe for the specific labeling of alkyne-tagged biomolecules. Its excellent photostability and high quantum yield, combined with the specificity of click chemistry, result in a high signal-to-noise ratio and low background, making it an ideal choice for a wide range of fluorescence-based applications in research and drug development. By following optimized protocols and employing systematic troubleshooting, researchers can achieve reliable and reproducible labeling results for their specific experimental needs.

References

A Comparative Guide to the Photostability of Green Fluorescent Dyes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating reliable and reproducible data in fluorescence-based applications. Among the myriad of available fluorophores, green-emitting dyes are workhorses in the lab. This guide provides an objective comparison of the photostability of BDP FL, a borondipyrromethene (BODIPY) dye, against other commonly used green dyes: Alexa Fluor 488, Fluorescein Isothiocyanate (FITC), and Cyanine 2 (Cy2).

The photostability of a fluorophore, its intrinsic resistance to photochemical degradation upon exposure to light, is a critical parameter that dictates the duration of imaging experiments and the quality of the acquired data. Higher photostability allows for longer exposure times and more intense illumination without significant signal loss, which is crucial for demanding applications such as single-molecule imaging, time-lapse microscopy, and high-throughput screening.

Quantitative Comparison of Photostability

To provide a clear and objective comparison, the following table summarizes the key photophysical properties related to the photostability of BDP FL, Alexa Fluor 488, FITC, and Cy2. The data presented here is compiled from various sources and it is important to note that direct comparisons can be challenging due to variations in experimental conditions.

DyeDye ClassFluorescence Lifetime (τ) in nsRelative Photostability
BDP FL Borondipyrromethene (BODIPY)5.7 (in Methanol)[1]High[2][3][4]
Alexa Fluor 488 Xanthene (Sulfonated Rhodamine)4.1 (in PBS, pH 7.4)[1]Very High[5][6][7][8]
FITC Xanthene (Fluorescein)4.1 (in PBS, pH 7.8)[1]Low[5][9][10]
Cy2 CyanineNot readily availableModerate[8]

Note: Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state and can be an indicator of a fluorophore's interaction with its environment, though not a direct measure of photostability. Relative photostability is a qualitative assessment based on published literature.

Studies have consistently shown that BODIPY-based dyes, such as BDP FL, exhibit high photostability.[2][3][4] Similarly, the Alexa Fluor family of dyes, including Alexa Fluor 488, are renowned for their exceptional photostability, significantly outperforming traditional dyes like FITC.[5][6][7][8] FITC is notoriously prone to rapid photobleaching, which can be a significant limitation in many applications.[5][9][10] While Cy2 is generally considered more photostable than FITC, it is typically outperformed by the Alexa Fluor dyes.[8]

Experimental Protocol for Evaluating Photostability

A standardized method for quantifying and comparing the photostability of fluorophores is crucial for making informed decisions. The following protocol outlines a general workflow for measuring the photobleaching half-life, a common metric for photostability.

Objective: To determine the photobleaching half-life (t₁/₂) of a fluorescent dye, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescently labeled samples (e.g., dye-conjugated antibodies, proteins, or oligonucleotides)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Antifade mounting medium (optional, but recommended for comparative studies)

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED) with adjustable intensity

    • Appropriate excitation and emission filters for the dye being tested

    • A sensitive camera (e.g., CCD or sCMOS)

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare samples with a consistent concentration of the fluorescent dye.

    • Mount the sample on a microscope slide. For cellular imaging, cells can be fixed and permeabilized before labeling.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Adjust the light source intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. It is critical to use the same light intensity for all dyes being compared.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire an initial image (t=0) to measure the initial fluorescence intensity (I₀).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).

    • Plot the normalized fluorescence intensity (I/I₀) versus time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k . A longer half-life indicates greater photostability.

Experimental Workflow for Photostability Evaluation

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Fluorescent Sample mount_sample Mount Sample on Slide prep_sample->mount_sample focus Focus on Sample mount_sample->focus stabilize_light Stabilize Light Source select_filters Select Filter Set stabilize_light->select_filters adjust_intensity Adjust Light Intensity select_filters->adjust_intensity adjust_intensity->focus acquire_t0 Acquire Initial Image (t=0) focus->acquire_t0 timelapse Acquire Time-Lapse Series acquire_t0->timelapse measure_intensity Measure Fluorescence Intensity timelapse->measure_intensity normalize_intensity Normalize Intensity measure_intensity->normalize_intensity plot_curve Plot Photobleaching Curve normalize_intensity->plot_curve calculate_half_life Calculate Half-Life (t½) plot_curve->calculate_half_life

Caption: Experimental workflow for evaluating fluorophore photostability.

References

A Comparative Guide to the Characterization of BDP FL-PEG5-propargyl Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and cellular imaging, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. BDP FL-PEG5-propargyl has emerged as a valuable tool for the labeling of biomolecules through "click chemistry," offering a bright and photostable green fluorescent signal. This guide provides an objective comparison of this compound with other commonly used fluorescent probes, supported by experimental data and detailed protocols for their characterization by High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Fluorescent Probes

The choice of a fluorescent label extends beyond its spectral properties, encompassing crucial performance metrics such as photostability, pH sensitivity, and labeling efficiency. Below is a comparative overview of BDP FL, the core fluorophore of this compound, and two widely used alternatives: Alexa Fluor 488 and Cyanine5 (Cy5).

Table 1: Photophysical and Performance Characteristics of Common Fluorophores

PropertyBDP FLAlexa Fluor 488Cy5
Excitation Maximum (nm)~503~495~649
Emission Maximum (nm)~509~519~670
Molar Extinction Coefficient (cm⁻¹M⁻¹)~92,000~71,000~250,000
Fluorescence Quantum Yield (Φ)~0.97~0.92~0.27
PhotostabilityHigh[1][2]High[3][4]Moderate
pH SensitivityLow[1]Low (pH 4-10)[4]Low

Note: The BDP FL core is known for its high photostability, a significant advantage over traditional dyes like fluorescein.[1][2] Alexa Fluor 488 is also recognized for its excellent photostability and brightness.[3][4] Cy5, while a popular red-emitting dye, generally exhibits lower photostability compared to BDP FL and Alexa Fluor 488.[3]

Experimental Protocols for Characterization

Accurate characterization of fluorescently labeled conjugates is essential to ensure the quality and reproducibility of downstream applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of the conjugate and determining labeling efficiency.

Protocol for Purity Analysis of this compound Conjugates by RP-HPLC

This protocol provides a general framework for the analysis of a protein or peptide conjugated with this compound. Optimization may be required based on the specific properties of the biomolecule.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or photodiode array (PDA) detector and a fluorescence detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection:

    • UV/Vis: 280 nm (for protein) and ~503 nm (for BDP FL dye).

    • Fluorescence: Excitation at ~503 nm, Emission at ~509 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the conjugate in Mobile Phase A or a compatible buffer at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the conjugate is determined by integrating the peak area of the conjugate and any impurities at both 280 nm and 503 nm.

  • Labeling efficiency can be estimated by comparing the peak area of the conjugated biomolecule to that of the unconjugated biomolecule.

Comparative Performance Metrics

When evaluating this compound against other fluorescent probes, the following HPLC-based metrics are crucial for a comprehensive comparison.

Table 2: Key Performance Metrics for Comparative Analysis

MetricDescriptionImportance
Purity The percentage of the desired fluorescent conjugate relative to unreacted dye, unconjugated biomolecule, and other impurities.Ensures that the observed signal is from the intended labeled species, reducing background and artifacts.
Labeling Efficiency The percentage of the target biomolecule that has been successfully conjugated with the fluorescent probe.Determines the yield of the labeling reaction and the amount of starting material required.
Stability The resistance of the conjugate to degradation under storage and experimental conditions. This can be assessed by monitoring the appearance of degradation peaks over time by HPLC.Crucial for the reliability and reproducibility of experiments, especially those conducted over extended periods.
Photostability The ability of the fluorophore to resist photodegradation upon exposure to excitation light. While not directly measured by a standard HPLC run, HPLC can be used to quantify the remaining intact conjugate after photobleaching experiments.Essential for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the preparation and characterization of this compound conjugates.

experimental_workflow cluster_labeling Bioconjugation via Click Chemistry biomolecule Azide-Modified Biomolecule (Protein, Peptide, etc.) reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction) biomolecule->reaction propargyl_dye This compound propargyl_dye->reaction conjugate BDP FL-PEG5-Conjugate reaction->conjugate

Caption: Workflow for labeling a biomolecule with this compound.

hplc_characterization cluster_hplc RP-HPLC Characterization sample_prep Sample Preparation (Dissolve & Filter) hplc_injection Injection onto C18 Column sample_prep->hplc_injection gradient_elution Gradient Elution (Water/Acetonitrile with TFA) hplc_injection->gradient_elution detection Dual Detection (UV-Vis & Fluorescence) gradient_elution->detection data_analysis Data Analysis (Purity & Labeling Efficiency) detection->data_analysis

Caption: Workflow for the characterization of fluorescent conjugates by RP-HPLC.

References

Safety Operating Guide

Proper Disposal of BDP FL-PEG5-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of BDP FL-PEG5-propargyl, a fluorescent labeling reagent. Due to its chemical structure, which includes a reactive propargyl group, this compound requires handling as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

Component Hazard Analysis

The disposal protocol for this compound is determined by the hazardous properties of its constituent chemical groups: the BODIPY (BDP) fluorescent dye, the polyethylene (B3416737) glycol (PEG) linker, and the terminal propargyl group.

Chemical ComponentHazard ClassificationPrimary Disposal Consideration
BODIPY (BDP) FL Dye Complex Organic MoleculeDispose as chemical waste.
Polyethylene Glycol (PEG) Generally Non-Hazardous, Biodegradable[1]While biodegradable on its own, it is part of a larger hazardous molecule and must be disposed of accordingly.
Propargyl Group Acutely Hazardous, Reactive, Potentially Flammable/Toxic[2][3][4]This functional group dictates the classification of the entire molecule as hazardous waste. Must be collected for licensed chemical waste disposal.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, whether in solid form or in solution, is to treat it as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Collection:

    • Solid Waste: Collect any unused or expired this compound solid reagent in a clearly labeled, sealed container designated for hazardous chemical waste. Also, dispose of any lab materials heavily contaminated with the solid compound (e.g., weighing boats, contaminated gloves) in this container.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant container. This includes reaction mixtures, washings, and any solvents used to rinse contaminated glassware.

    • Segregation: Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, keep it separate from incompatible materials. Halogenated and non-halogenated organic solvent waste should generally be segregated.[5]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of any liquid waste mixture, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.

    • Secondary containment is recommended to prevent spills.

  • Disposal:

    • Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Never pour this compound or solutions containing it down the drain or dispose of it in the regular trash.[6]

    • Maintain all necessary records and manifests as required for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal cluster_prohibited Prohibited Actions A Consult SDS & Institutional SOPs B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a Ventilated Area (Fume Hood) B->C D Unused/Expired Solid Reagent E Contaminated Labware (e.g., tips, tubes) F Liquid Waste Solutions G Collect in Designated Hazardous Waste Container D->G E->G F->G H Label Container Correctly: - Chemical Name - Hazard Warnings - Date G->H L DO NOT Pour Down Drain G->L M DO NOT Dispose in Regular Trash G->M I Store in Satellite Accumulation Area H->I J Arrange for Pickup by Licensed Waste Contractor I->J K Maintain Disposal Records J->K

This compound Disposal Workflow

References

Personal protective equipment for handling BDP FL-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of BDP FL-PEG5-propargyl, a fluorescent dye containing a reactive propargyl group and a hydrophilic PEG spacer, intended for research use only by qualified professionals. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoid inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Verify that the product name and CAS number (2093197-93-2) on the label match the order.

  • The product is typically shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1][2]

2. Storage:

  • Short-term (days to weeks): Store in a dry, dark place at 0 - 4°C.[1][2]

  • Long-term (months to years): For extended storage, maintain at -20°C.[1][2][3]

  • Keep the container tightly sealed to prevent moisture contamination.

3. Handling and Use:

  • Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[5]

  • If preparing stock solutions, it is recommended to prepare and use them on the same day.[4]

  • If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to one month.[4]

4. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear full personal protective equipment, including respiratory protection if necessary.[5]

  • Absorb the spill with an inert material (e.g., diatomite, universal binders).[5]

  • Decontaminate the surface by scrubbing with alcohol.[5]

  • Collect the contaminated material into a suitable container for disposal.[5]

  • Prevent the spilled material from entering drains or water courses.[5]

5. First Aid Measures:

  • If on skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If ingested: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

6. Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.

  • Contaminated materials from spill cleanup should be treated as hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures receiving Receive Shipment inspection Inspect Package receiving->inspection storage Store at appropriate temperature (-20°C or 0-4°C) inspection->storage equilibration Equilibrate to Room Temp storage->equilibration ppe Don PPE equilibration->ppe preparation Prepare Solutions in Fume Hood ppe->preparation experiment Perform Experiment preparation->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal spill Spill evacuate_spill Evacuate Area spill->evacuate_spill contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Up & Dispose spill->cleanup_spill exposure Personal Exposure first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention exposure->medical_attention evacuate_spill->contain_spill contain_spill->cleanup_spill first_aid->medical_attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。